(2E,11Z)-icosadienoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C41H70N7O17P3S |
|---|---|
Molekulargewicht |
1058.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,11Z)-icosa-2,11-dienethioate |
InChI |
InChI=1S/C41H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h11-12,20-21,28-30,34-36,40,51-52H,4-10,13-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b12-11-,21-20+/t30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
LAECEUXZOONXDY-NWGWHIGPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biological Significance of (2E,11Z)-Icosadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,11Z)-Icosadienoyl-CoA is a C20:2 fatty acyl-coenzyme A thioester whose specific biological role has not been extensively characterized in the scientific literature. However, based on its chemical structure, a significant role can be inferred within the nexus of fatty acid metabolism, including β-oxidation and fatty acid elongation, as well as potential involvement in the biosynthesis of signaling molecules. The presence of a trans double bond at the C2 position is a hallmark of intermediates in fatty acid degradation and synthesis pathways. This guide synthesizes current knowledge on related fatty acyl-CoA molecules to project the probable metabolic fate and biological importance of this compound, providing a framework for future research and therapeutic exploration.
Introduction: The Central Role of Acyl-CoAs in Cellular Metabolism
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic and signaling pathways.[1][2] They are thioesters formed between a fatty acid and coenzyme A, a reaction that activates the fatty acid for subsequent biochemical transformations.[3] The high-energy thioester bond makes the acyl group readily transferable in various enzymatic reactions.[1] Long-chain fatty acyl-CoAs, such as icosadienoyl-CoA, are critical regulatory molecules and metabolic intermediates with diverse fates, including:
-
Energy Production: Undergoing β-oxidation in the mitochondria to produce acetyl-CoA, which enters the citric acid cycle for ATP generation.[4][5]
-
Lipid Synthesis: Serving as building blocks for the synthesis of complex lipids like triacylglycerols, phospholipids, and cholesterol esters.[6]
-
Protein Acylation: Covalently modifying proteins, thereby regulating their function and localization.[6]
-
Gene Regulation: Acting as precursors for signaling molecules or directly influencing the activity of transcription factors.[6]
The specific structure of this compound, a 20-carbon chain with two double bonds, places it at a critical juncture in the metabolism of polyunsaturated fatty acids (PUFAs).
Postulated Metabolic Pathways for this compound
While direct experimental evidence for the metabolism of this compound is scarce, its structure strongly suggests its participation in two major pathways: β-oxidation of an (11Z,14Z)-icosadienoic acid isomer and the fatty acid elongation pathway.
Role in the β-Oxidation of Unsaturated Fatty Acids
The β-oxidation of fatty acids is a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[4][5] The oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the cis or trans double bonds that are not at the C2 position.[7]
This compound is likely an intermediate in the degradation of a 20-carbon fatty acid with a cis double bond at position 11. Specifically, a plausible precursor is (11Z,14Z)-icosadienoic acid, an omega-6 fatty acid.[8][9] The β-oxidation of this fatty acid would proceed through several cycles until the cis-11 double bond poses a problem for the standard enzymatic machinery. At this point, an isomerase would convert the cis double bond to a trans double bond at the C2 position, forming this compound, allowing β-oxidation to continue.
The following diagram illustrates the proposed β-oxidation pathway leading to the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. aocs.org [aocs.org]
- 8. EICOSADIENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 9. List of unsaturated fatty acids - Wikipedia [en.wikipedia.org]
Unveiling the Enigmatic (2E,11Z)-Icosadienoyl-CoA: A Technical Guide to its Putative Endogenous Presence in Mammalian Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the theoretical framework and methodological approaches for investigating the endogenous presence of (2E,11Z)-icosadienoyl-CoA in mammalian tissues. To date, direct scientific literature confirming the existence and quantifying the levels of this specific long-chain acyl-CoA is not available. Consequently, this document provides a comprehensive, albeit speculative, roadmap for its detection, quantification, and potential biological significance. By leveraging established protocols for similar long-chain unsaturated acyl-CoAs, this guide offers a foundational resource for researchers venturing into the unexplored territory of this novel molecule.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism and signaling.[1] They are the activated forms of fatty acids, participating in a myriad of biochemical processes including β-oxidation, lipid biosynthesis, and the regulation of gene expression.[1][2] While numerous acyl-CoA species have been identified and quantified in mammalian tissues, the endogenous presence of the specific isomer this compound remains unconfirmed. This guide aims to bridge this knowledge gap by proposing a robust analytical workflow and exploring potential signaling pathways based on the known functions of structurally related molecules.
Proposed Methodology for Detection and Quantification of this compound
The sensitive and specific detection of a novel, low-abundance acyl-CoA like this compound necessitates a meticulous and optimized analytical strategy. The following protocol is a composite of established methods for the analysis of long-chain acyl-CoAs in mammalian tissues.[3][4][5][6]
Experimental Workflow
Detailed Experimental Protocols
2.2.1. Tissue Homogenization and Extraction
-
Excise and weigh approximately 50-100 mg of fresh or frozen mammalian tissue.
-
Immediately homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH2PO4), pH 4.9.[3]
-
Add 2 mL of isopropanol (B130326) to the homogenate and continue homogenization.[3]
-
Transfer the homogenate to a polypropylene (B1209903) tube and add 3 mL of acetonitrile.[3]
-
Vortex vigorously for 5 minutes to ensure thorough extraction of acyl-CoAs.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
2.2.2. Solid-Phase Extraction (SPE) for Purification
-
Condition an oligonucleotide purification column by washing with 2 mL of isopropanol.[3]
-
Load the supernatant from the extraction step onto the conditioned column.
-
Wash the column with 2 mL of 50% isopropanol to remove unbound contaminants.
-
Elute the acyl-CoAs from the column with 1 mL of 100% isopropanol.[3]
2.2.3. Sample Concentration and Reconstitution
-
Dry the eluted sample under vacuum centrifugation.
-
Reconstitute the dried acyl-CoA pellet in 100 µL of a suitable solvent, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), for LC-MS/MS analysis.[6]
2.2.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9.[3]
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): The theoretical m/z of protonated this compound.
-
Product Ion (Q3): A characteristic fragment ion, typically corresponding to the neutral loss of the phosphorylated ADP moiety (M-507).[6]
-
Internal Standard: A commercially synthesized and stable isotope-labeled (e.g., ¹³C-labeled) this compound should be used for accurate quantification. In its absence, a structurally similar odd-chain acyl-CoA can be used as a surrogate.[5][7]
-
Reference Data: Long-Chain Acyl-CoA Levels in Mammalian Tissues
While data for this compound is unavailable, the following table provides reported concentrations of other long-chain acyl-CoAs in various rat tissues. This serves as a valuable reference for estimating the potential concentration range of the target molecule.
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) | Liver (nmol/g wet weight) |
| Palmitoyl-CoA (16:0) | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 83 ± 11 (total)[4] |
| Stearoyl-CoA (18:0) | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.2 ± 0.1 | - |
| Oleoyl-CoA (18:1) | 3.0 ± 0.4 | 4.2 ± 0.5 | 2.5 ± 0.3 | - |
| Linoleoyl-CoA (18:2) | 2.1 ± 0.3 | 2.8 ± 0.4 | 1.5 ± 0.2 | - |
| Arachidonoyl-CoA (20:4) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.6 ± 0.1 | - |
Data adapted from Minkler et al. (2004) and Tardi et al. (1992). Note that the liver value represents total long-chain acyl-CoA content.[3][4]
Potential Signaling Roles of this compound
Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules that can directly regulate the activity of proteins and influence gene expression.[1][8] It is plausible that this compound, if endogenously present, could participate in similar signaling cascades.
Long-chain fatty acyl-CoAs have been shown to directly bind to and modulate the activity of nuclear transcription factors, including hepatocyte nuclear factor 4-alpha (HNF-4α) and peroxisome proliferator-activated receptors (PPARs).[8] This interaction can lead to the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Conclusion and Future Directions
The endogenous existence of this compound in mammalian tissues represents an intriguing yet unverified possibility. This technical guide provides a comprehensive framework for its investigation, from tissue processing to advanced mass spectrometric analysis. The successful detection and quantification of this novel acyl-CoA would open new avenues of research into its potential roles in cellular physiology and pathology. Future studies should focus on applying the proposed methodologies to a range of mammalian tissues and cell types. Upon confirmation of its presence, subsequent research could explore its specific enzymatic regulation, downstream metabolic fates, and precise roles in modulating signaling pathways. Such endeavors will be crucial in elucidating the complete landscape of acyl-CoA metabolism and its impact on health and disease.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on (2E,11Z)-Icosadienoyl-CoA: Discovery and History in Lipid Research
Foreword
A comprehensive review of the scientific literature and publicly available research databases reveals a significant scarcity of information regarding the specific molecule (2E,11Z)-icosadienoyl-CoA . This particular isomer of icosadienoyl-CoA does not appear to be a subject of extensive study, and as a result, there is a profound lack of published data on its discovery, history, metabolic pathways, and associated experimental protocols.
While the broader class of acyl-CoAs plays a central and well-documented role in lipid metabolism, the specific functions and characteristics of the (2E,11Z) isomer remain largely uncharacterized in the public domain. Commercial suppliers may list structurally similar compounds for research purposes, but this availability has not translated into a body of peer-reviewed research necessary to construct a detailed technical guide as requested.
Given the absence of requisite data, this guide will instead provide a comprehensive overview of a foundational and extensively researched acyl-CoA that is central to lipid metabolism. We will focus on Acetyl-CoA , a molecule pivotal to numerous metabolic processes, including the synthesis and breakdown of lipids. This will allow for a thorough exploration of its discovery, metabolic significance, and the experimental methodologies used to study it, thereby providing a valuable resource for researchers, scientists, and drug development professionals in a format that adheres to the original request's structure and depth.
Should significant research on This compound be published in the future, this guide can be updated to reflect those findings.
An In-depth Technical Guide on Acetyl-CoA in Lipid Research
Introduction to Acetyl-CoA
Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite in all forms of life, acting as a critical hub in cellular metabolism. It is the thioester of acetic acid and coenzyme A, and its high-energy thioester bond makes it a potent donor of acetyl groups in a variety of biochemical reactions. In the realm of lipid research, acetyl-CoA is of paramount importance as it is the primary building block for the synthesis of fatty acids, cholesterol, and ketone bodies. Furthermore, its role extends to the catabolism of fatty acids and amino acids, and it is a key intermediate in the citric acid cycle for energy production. The concentration and compartmentalization of acetyl-CoA are tightly regulated and serve as a key indicator of the cell's metabolic state, influencing a wide array of cellular processes, including gene expression through histone acetylation.
Discovery and Historical Context
The discovery of Coenzyme A and its acetylated form, acetyl-CoA, was a landmark achievement in biochemistry that led to a deeper understanding of metabolism.
-
1945: Fritz Lipmann first discovered Coenzyme A as a heat-stable cofactor required for acetylation reactions in pigeon liver extracts. He recognized its central role in metabolism and coined the term "Coenzyme A" for "Coenzyme of Acetylation."
-
1951: Feodor Lynen, working on fatty acid oxidation, successfully isolated and characterized the chemical structure of acetyl-CoA, identifying it as the "active acetate" that had been postulated to be a key intermediate in metabolism.
-
1953: The complete structure of Coenzyme A was elucidated by James Baddiley and Fritz Lipmann.
-
1964: For their groundbreaking work on the mechanism and regulation of cholesterol and fatty acid metabolism, which heavily involved the roles of acetyl-CoA, Konrad Bloch and Feodor Lynen were awarded the Nobel Prize in Physiology or Medicine.
These seminal discoveries laid the foundation for our current understanding of lipid metabolism and its intricate regulation.
Physicochemical and Quantitative Data
A summary of key quantitative data for Acetyl-CoA is presented in the table below.
| Property | Value | Reference Notes |
| Molar Mass | 809.57 g/mol | For the free acid form. |
| Molecular Formula | C23H38N7O17P3S | |
| Cellular Concentration | 1-100 µM (cytosol and mitochondria) | Varies significantly with cell type and metabolic state. |
| ΔG°' of Hydrolysis | -31.4 kJ/mol | For the thioester bond, indicating a high-energy compound. |
Biosynthesis and Metabolic Fates of Acetyl-CoA
Acetyl-CoA is produced from multiple sources and has several key metabolic fates, which are compartmentalized within the cell.
4.1. Sources of Acetyl-CoA
-
Glycolysis (from carbohydrates): Pyruvate (B1213749), the end product of glycolysis in the cytosol, is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC) .
-
β-oxidation of Fatty Acids: Fatty acids are broken down in the mitochondria to produce acetyl-CoA.
-
Amino Acid Catabolism: The carbon skeletons of several amino acids can be degraded to acetyl-CoA.
-
Citrate (B86180) Cleavage (in the cytosol): Mitochondrial acetyl-CoA is transported to the cytosol in the form of citrate, which is then cleaved by ATP-citrate lyase (ACLY) to regenerate acetyl-CoA.
4.2. Metabolic Fates of Acetyl-CoA
-
Citric Acid Cycle (Mitochondria): Acetyl-CoA combines with oxaloacetate to form citrate, initiating the citric acid cycle for ATP production.
-
Fatty Acid Synthesis (Cytosol): Cytosolic acetyl-CoA is the primer and the source of all two-carbon units for the synthesis of fatty acids.
-
Cholesterol Synthesis (Cytosol): Acetyl-CoA is the precursor for the synthesis of cholesterol via the mevalonate (B85504) pathway.
-
Ketone Body Synthesis (Mitochondria): In the liver, during periods of fasting or low carbohydrate intake, acetyl-CoA is converted into ketone bodies.
-
Acetylation Reactions (Cytosol and Nucleus): Acetyl-CoA is the acetyl group donor for the acetylation of proteins, including histones, which plays a crucial role in regulating gene expression.
Signaling Pathways and Regulatory Roles
The availability of acetyl-CoA is a key signal of the cell's energy status and directly influences metabolic pathways and gene expression.
5.1. Allosteric Regulation
-
Pyruvate Dehydrogenase Complex (PDC): High levels of acetyl-CoA inhibit the PDC, reducing its own production from pyruvate.
-
Pyruvate Carboxylase: Acetyl-CoA is a potent allosteric activator of pyruvate carboxylase, which replenishes oxaloacetate for the citric acid cycle.
-
Acetyl-CoA Carboxylase (ACC): Citrate, a proxy for high acetyl-CoA levels, allosterically activates ACC, the rate-limiting enzyme in fatty acid synthesis.
5.2. Histone Acetylation and Gene Expression
Nuclear acetyl-CoA levels directly impact the activity of histone acetyltransferases (HATs). High levels of nuclear acetyl-CoA promote histone acetylation, leading to a more open chromatin structure and increased gene transcription, particularly of genes involved in growth and proliferation.
Experimental Protocols
6.1. Quantification of Acetyl-CoA
Method: HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry)
-
Sample Preparation:
-
Rapidly quench metabolism in cell or tissue samples using liquid nitrogen.
-
Extract metabolites with a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable buffer for injection.
-
-
Chromatographic Separation:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Detection:
-
Ionize the eluent using electrospray ionization (ESI) in positive mode.
-
Use a triple quadrupole mass spectrometer set to multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for acetyl-CoA (e.g., m/z 810.1 -> m/z 303.1).
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure acetyl-CoA.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
6.2. Measurement of ATP-Citrate Lyase (ACLY) Activity
Method: Spectrophotometric Assay
This assay couples the production of CoA-SH from the ACLY reaction to a colorimetric reaction.
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and the substrates citrate and ATP.
-
Add the enzyme source (cell lysate or purified protein).
-
Include an excess of a coupling enzyme, such as malate (B86768) dehydrogenase, and its substrate, NADH.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP.
-
The oxaloacetate produced by ACLY is reduced to malate by malate dehydrogenase, consuming NADH.
-
Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.
-
-
Calculation of Activity:
-
The rate of NADH oxidation is directly proportional to the activity of ACLY.
-
Calculate the specific activity using the molar extinction coefficient of NADH.
-
Visualizations
Caption: Central role of Acetyl-CoA in cellular metabolism.
Caption: Workflow for Acetyl-CoA quantification by HPLC-MS/MS.
Conclusion
Acetyl-CoA stands as a cornerstone of lipid research, with a rich history of discovery that has shaped our understanding of cellular metabolism. Its central position as a precursor for lipid synthesis and a product of their degradation underscores its importance in health and disease. The methodologies developed to study acetyl-CoA and its related enzymes continue to be vital tools for researchers in academia and industry. A thorough understanding of acetyl-CoA metabolism is indispensable for professionals in drug development, particularly for targeting metabolic disorders such as obesity, diabetes, and cardiovascular disease.
The Potential Role of (2E,11Z)-Icosadienoyl-CoA in Fatty Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty acids and their activated coenzyme A (CoA) esters are integral to cellular metabolism and are increasingly recognized for their roles in sophisticated signaling pathways. While the signaling functions of many polyunsaturated fatty acids are well-documented, the specific roles of many metabolic intermediates remain unexplored. This technical guide addresses the hypothetical role of (2E,11Z)-icosadienoyl-CoA, a 20-carbon di-unsaturated fatty acyl-CoA, in cellular signaling. Due to a lack of direct experimental data on this specific isomer, this document presents a putative framework based on the known functions of structurally related molecules and analogous signaling pathways. We provide hypothetical data tables, detailed experimental protocols to investigate its activity, and visualizations of potential metabolic and signaling pathways. This guide aims to provide a foundational resource for researchers interested in exploring the signaling potential of this and other novel fatty acyl-CoA species.
Introduction: Fatty Acyl-CoAs as Signaling Molecules
Fatty acids are not merely cellular fuel and structural components; their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are critical metabolic intermediates and signaling molecules.[1] Long-chain acyl-CoAs can directly bind to and modulate the activity of transcription factors, such as hepatocyte nuclear factor 4 (HNF-4), and are implicated in the regulation of gene expression.[1] The compartmentalization of acyl-CoA metabolism is crucial, with distinct pools of these molecules in the cytosol, mitochondria, and peroxisomes, each with specific metabolic fates and potential signaling functions.[2]
The focus of this guide, this compound, is a 20-carbon fatty acyl-CoA with two double bonds. One is a trans-double bond at the C2 position, a common feature of intermediates in β-oxidation and fatty acid elongation. The other is a cis-double bond at the C11 position, which is also seen in other biologically active fatty acids. While direct evidence for the signaling role of this specific isomer is currently unavailable, the known biological activity of other icosadienoic acid isomers, such as the (11Z,14Z) isomer in modulating inflammatory responses, suggests that this compound may also possess signaling capabilities.
Hypothetical Signaling Pathways and Mechanisms
Based on the known roles of other fatty acid derivatives and metabolic intermediates, we propose two primary hypothetical signaling pathways for this compound:
Modulation of Nuclear Receptors and Transcription Factors
Long-chain acyl-CoAs can act as ligands for nuclear receptors, thereby influencing gene expression.[1] It is plausible that this compound could bind to and modulate the activity of transcription factors involved in lipid metabolism and inflammation, such as Peroxisome Proliferator-Activated Receptors (PPARs) or HNF-4.
Figure 1: Hypothetical Nuclear Receptor Signaling Pathway.
Precursor to Novel Bioactive Lipids
This compound could serve as a substrate for enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or cytochrome P450 monooxygenases to produce a novel class of eicosanoid-like signaling molecules. These derivatives could then interact with cell surface or intracellular receptors to elicit a biological response.
Figure 2: Hypothetical Eicosanoid Precursor Pathway.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experimental protocols outlined in the subsequent section. These tables are for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Hypothetical Binding Affinity of this compound to Nuclear Receptors
| Nuclear Receptor | Binding Affinity (Kd, nM) |
| PPARα | 150 |
| PPARγ | 320 |
| HNF-4α | 85 |
Table 2: Hypothetical Modulation of Inflammatory Cytokine Expression by this compound in Macrophages
| Treatment | TNF-α mRNA (fold change) | IL-6 mRNA (fold change) |
| Control | 1.0 | 1.0 |
| LPS (100 ng/mL) | 15.2 | 25.8 |
| LPS + this compound (10 µM) | 7.8 | 12.3 |
| LPS + this compound (50 µM) | 3.1 | 5.6 |
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying fatty acid signaling and can be applied to investigate the potential role of this compound.
Synthesis of this compound
A chemo-enzymatic approach can be employed for the synthesis of this compound.
Workflow:
Figure 3: Workflow for the Synthesis of this compound.
Protocol:
-
Activation of (2E,11Z)-Icosadienoic Acid:
-
Dissolve (2E,11Z)-icosadienoic acid in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C.
-
Add N-methylmorpholine and then ethyl chloroformate dropwise while stirring.
-
Allow the reaction to proceed for 1 hour at 0°C to form the mixed anhydride (B1165640).
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in a cold aqueous sodium bicarbonate solution.
-
Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Continue stirring for 2 hours at 4°C.
-
-
Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to pH 3-4.
-
Purify the this compound by reverse-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the product using mass spectrometry and NMR.
-
Quantification of Intracellular this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of intracellular acyl-CoA levels.[3]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., macrophages, hepatocytes) to the desired confluency.
-
Treat the cells with (2E,11Z)-icosadienoic acid or other stimuli for the desired time points.
-
-
Extraction of Acyl-CoAs:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the acyl-CoAs using a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).
-
Include an internal standard (e.g., ¹³C-labeled palmitoyl-CoA) in the extraction buffer for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reverse-phase HPLC column.
-
Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Develop a specific MRM transition for this compound.
-
In Vitro Binding Assay with Nuclear Receptors
A fluorescence polarization assay can be used to determine the binding affinity of this compound to purified nuclear receptors.
Protocol:
-
Protein Expression and Purification:
-
Express and purify the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARα, HNF-4α) using a bacterial or insect cell expression system.
-
-
Fluorescent Ligand:
-
Utilize a fluorescently labeled fatty acid analog that is known to bind to the receptor.
-
-
Binding Assay:
-
In a microplate, incubate a constant concentration of the purified receptor LBD and the fluorescent ligand.
-
Add increasing concentrations of unlabeled this compound as a competitor.
-
Measure the fluorescence polarization after an incubation period.
-
Calculate the binding affinity (Kd) by fitting the competition binding data to a suitable model.
-
Concluding Remarks and Future Directions
The field of lipidomics continues to unveil the intricate roles of fatty acids and their derivatives in cellular signaling. While the direct signaling functions of this compound remain to be elucidated, the information presented in this guide provides a robust framework for initiating such investigations. The proposed hypothetical pathways are grounded in the established principles of fatty acid signaling, and the detailed experimental protocols offer a practical starting point for researchers.
Future research should focus on:
-
Confirmation of Biosynthesis: Identifying the enzymatic pathways responsible for the synthesis of this compound in mammalian cells.
-
Validation of Signaling Pathways: Experimentally validating the proposed signaling roles through nuclear receptor activation or as a precursor to novel bioactive lipids.
-
Physiological and Pathophysiological Relevance: Investigating the role of this compound in relevant physiological processes (e.g., inflammation, metabolic regulation) and disease models.
The exploration of novel lipid signaling molecules like this compound holds significant promise for uncovering new therapeutic targets for a range of diseases.
References
In Silico Prediction of (2E,11Z)-Icosadienoyl-CoA Protein Binding: A Technical Guide
Abstract: Long-chain fatty acyl-CoAs are pivotal metabolic intermediates involved in a myriad of cellular processes, from energy metabolism to the regulation of signaling pathways. (2E,11Z)-Icosadienoyl-CoA is a specific, yet under-characterized, long-chain fatty acyl-CoA. Understanding its protein binding partners is crucial to elucidating its biological function. This technical guide outlines a comprehensive in silico workflow to predict and characterize the protein binding of this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying potential protein targets, predicting binding affinities and modes, and contextualizing these interactions within biological pathways. The guide also details hypothetical experimental validation strategies to complement the computational predictions.
Introduction
This compound is a long-chain fatty acyl-coenzyme A molecule. While the general roles of acyl-CoAs in cellular metabolism are well-established, the specific protein interactions and signaling pathways involving this compound remain largely unexplored. In silico prediction methods offer a powerful, cost-effective, and rapid approach to generate testable hypotheses regarding its molecular targets and mechanism of action.[1]
This guide provides a structured approach to the computational prediction of this compound protein binding, encompassing target identification, molecular docking, molecular dynamics simulations, and potential experimental validation.
A General Workflow for In Silico Prediction
The prediction of protein-ligand interactions is a multi-step process that integrates various computational techniques to build a comprehensive understanding of the binding event. The general workflow is depicted below.
References
The Pivotal Role of Unsaturated Long-Chain Fatty Acyl-CoAs in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated long-chain fatty acyl-Coenzyme A (LCFA-CoA) esters are far more than mere metabolic intermediates; they are critical signaling molecules and regulators of a vast array of cellular processes. Occupying a central node in lipid metabolism, these molecules are integral to energy homeostasis, membrane architecture, protein function, and the transcriptional control of gene expression.[1][2] Their dysregulation is implicated in numerous pathologies, including metabolic syndrome, cardiovascular disease, and cancer, making them a focal point for therapeutic intervention.[3][4][5] This technical guide provides an in-depth exploration of the cellular functions of unsaturated LCFA-CoAs, presenting key quantitative data, detailed experimental protocols for their study, and visual representations of their signaling networks to empower researchers and drug development professionals in this dynamic field.
Core Cellular Functions of Unsaturated Long-Chain Fatty Acyl-CoAs
Unsaturated LCFA-CoAs are synthesized from long-chain fatty acids via the action of acyl-CoA synthetases (ACSLs) and are pivotal in a multitude of cellular pathways.[2][5] Their functions can be broadly categorized into metabolic, signaling, and regulatory roles.
1.1. Metabolic Intermediates
As central hubs in cellular metabolism, unsaturated LCFA-CoAs are directed toward several key metabolic fates:
-
Beta-Oxidation: In the mitochondrial matrix, they are degraded to produce acetyl-CoA, which enters the citric acid cycle to generate ATP, providing a major source of cellular energy.[6][7]
-
Synthesis of Complex Lipids: They serve as essential precursors for the synthesis of various complex lipids, including phospholipids, triglycerides, and cholesterol esters, which are fundamental components of cellular membranes and energy storage depots.[8][9]
-
Protein Acylation: The covalent attachment of unsaturated fatty acids to proteins, a process known as fatty acylation, is crucial for regulating protein trafficking, subcellular localization, and protein-protein interactions.[10]
1.2. Signaling Molecules
Beyond their metabolic roles, unsaturated LCFA-CoAs function as potent signaling molecules:
-
Allosteric Regulation of Enzymes: They can allosterically modulate the activity of key metabolic enzymes, thereby providing rapid control over metabolic pathways.[7][11] For instance, LCFA-CoAs are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback mechanism to control lipid metabolism.[12][13]
-
Modulation of Ion Channels: Unsaturated LCFA-CoAs have been shown to directly interact with and modulate the activity of various ion channels, influencing cellular excitability and signaling cascades.[14]
1.3. Regulators of Gene Expression
A critical function of unsaturated LCFA-CoAs is their ability to regulate gene expression, primarily through their interaction with nuclear receptors:
-
Direct Ligands for Nuclear Receptors: Unsaturated LCFA-CoAs are endogenous ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α).[3][4][15] Upon binding, these receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. This mechanism is central to the regulation of genes involved in lipid and glucose metabolism.[16][17]
-
Indirect Modulation of Transcription: They can also indirectly influence gene expression by affecting signaling cascades that impinge upon the activity of other transcription factors.[18]
Quantitative Data on Unsaturated Long-Chain Fatty Acyl-CoA Interactions and Abundance
The cellular concentrations of LCFA-CoAs and their binding affinities to target proteins are critical determinants of their biological activity. The following tables summarize key quantitative data from the literature.
Table 1: Cellular Concentrations of Long-Chain Fatty Acyl-CoAs
| Cell Type | Total LCFA-CoA Concentration (pmol/10^6 cells) | Key Unsaturated Species | Reference |
| RAW264.7 Macrophages | 12 ± 1.0 | Oleoyl-CoA (C18:1) | [19] |
| MCF7 Breast Cancer Cells | 80.4 ± 6.1 | Oleoyl-CoA (C18:1), Linoleoyl-CoA (C18:2) | [19] |
| Rat Liver | ~50-100 nmol/g wet weight (for total CoA and acetyl-CoA) | - | [20] |
Note: Concentrations can vary significantly depending on cell type, metabolic state, and analytical methodology.
Table 2: Binding Affinities of Nuclear Receptors for Long-Chain Fatty Acyl-CoAs
| Nuclear Receptor | Ligand | Dissociation Constant (Kd) | Reference |
| PPARα | Oleoyl-CoA | Low nM range | [3][4] |
| HNF4α | Oleoyl-CoA | Low nM range | [3][4] |
| Thyroid Hormone Receptor (TR) | Oleoyl-CoA (Ki) | 0.45 µM | [21] |
Experimental Protocols for the Study of Unsaturated Long-Chain Fatty Acyl-CoAs
The accurate measurement of cellular LCFA-CoA levels is challenging due to their low abundance and chemical instability.[22][23] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their quantification.[8][24][25]
3.1. Quantification of Cellular Unsaturated Long-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of LCFA-CoAs from cultured cells.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) with 5% acetic acid, pre-chilled to -20°C[26]
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs)[19]
-
Acetonitrile (ACN) with 0.1% ammonium (B1175870) hydroxide[27]
-
Water with 0.1% ammonium hydroxide[27]
-
Reversed-phase C18 UPLC/HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Extraction: Immediately add ice-cold methanol with 5% acetic acid to the cell culture plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to each sample.
-
Protein Precipitation: Vortex the samples vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reversed-phase C18 column.
-
Separate the acyl-CoAs using a gradient of mobile phase A (water with 0.1% ammonium hydroxide) and mobile phase B (acetonitrile with 0.1% ammonium hydroxide).[27]
-
Detect the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing selected reaction monitoring (SRM).[27]
-
-
Quantification: Quantify the endogenous unsaturated LCFA-CoAs by comparing their peak areas to the peak areas of the corresponding internal standards.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows involving unsaturated LCFA-CoAs.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fatty acyl-CoAs are potent inhibitors of the nuclear thyroid hormone receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
(2E,11Z)-Icosadienoyl-CoA: A Potential Modulator in the Complex Web of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(2E,11Z)-Icosadienoyl-CoA is a long-chain unsaturated fatty acyl-coenzyme A molecule. While specific research on this particular isomer is limited, its structural characteristics place it at the crossroads of lipid metabolism, a central player in the pathophysiology of numerous metabolic disorders. Acyl-CoAs are indispensable intermediates in a vast array of cellular processes, including energy production through β-oxidation, lipid biosynthesis, and the regulation of signaling pathways.[1][2] Dysregulation of acyl-CoA metabolism is increasingly implicated in the development of insulin (B600854) resistance, type 2 diabetes, and other metabolic diseases.[3][4][5][6] This technical guide will delve into the established roles of long-chain acyl-CoAs in metabolic health and disease, providing a framework for understanding the potential significance of this compound. We will explore the metabolic pathways in which this molecule likely participates, its potential impact on cellular signaling, and the analytical methodologies required for its study.
Introduction: The Central Role of Acyl-CoAs in Metabolism
Acyl-CoAs are activated forms of fatty acids, primed for participation in a multitude of metabolic pathways.[2] The activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).[2][7] Once formed, the metabolic fate of an acyl-CoA is determined by various factors, including its chain length, degree of saturation, and the metabolic state of the cell. Long-chain acyl-CoAs, such as this compound, can be channeled into several key processes:
-
Mitochondrial β-oxidation: A primary pathway for energy production where the fatty acyl chain is sequentially cleaved to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[8][9]
-
Peroxisomal β-oxidation: Particularly important for the metabolism of very long-chain and branched-chain fatty acids.[1][8]
-
Lipid biosynthesis: Acyl-CoAs serve as building blocks for the synthesis of complex lipids, including triglycerides for energy storage and phospholipids (B1166683) for membrane structure.[2]
-
Protein acylation: The covalent attachment of acyl chains to proteins, a post-translational modification that can alter protein function and localization.
-
Signaling molecules: Acyl-CoAs can act as allosteric regulators of enzymes and influence the activity of transcription factors, thereby modulating gene expression.[2]
The intricate balance of these pathways is crucial for maintaining metabolic homeostasis.
Potential Involvement of this compound in Metabolic Pathways
Based on its structure as a long-chain di-unsaturated fatty acyl-CoA, this compound is likely a substrate for several key metabolic enzymes and pathways.
Biosynthesis of this compound
The biosynthesis of coenzyme A itself is a five-step process originating from pantothenate (vitamin B5).[10][11] The fatty acid precursor, (2E,11Z)-icosadienoic acid, would be activated to this compound by a long-chain acyl-CoA synthetase (ACSL).[2][6] The specific ACSL isoform involved may exhibit substrate preference and tissue-specific expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Increased malonyl-CoA levels in muscle from obese and type 2 diabetic subjects lead to decreased fatty acid oxidation and increased lipogenesis; thiazolidinedione treatment reverses these defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase expression in human skeletal muscle is reduced in obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2E,11Z)-Icosadienoyl-CoA for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (2E,11Z)-icosadienoyl-CoA, a specific long-chain fatty acyl-coenzyme A ester, intended for use in various in vitro assays. The synthesis involves a two-stage process: the chemical synthesis of the precursor fatty acid, (2E,11Z)-icosadienoic acid, followed by its enzymatic conversion to the corresponding acyl-CoA.
Introduction
Long-chain fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The specific isomer this compound may be of interest for studying the substrate specificity of enzymes involved in lipid metabolism or as a tool to investigate its effects on cellular processes in vitro. These protocols provide a comprehensive guide for its preparation and subsequent use in experimental settings.
Data Presentation
Table 1: Summary of Key Synthesis Parameters and Expected Yields
| Step | Parameter | Value/Range | Notes |
| Fatty Acid Synthesis | Starting Material | (Z)-Octadec-9-enal | Commercially available precursor. |
| Key Reaction | Doebner Condensation | Introduces the C2-trans double bond and extends the carbon chain. | |
| Overall Yield | 15-25% | Multi-step synthesis with purification at each stage. | |
| Final Purity | >98% | Assessed by GC-MS and NMR. | |
| Acyl-CoA Synthesis | Method | Enzymatic | Utilizes a recombinant broad-specificity Long-Chain Acyl-CoA Synthetase (ACSL). |
| Enzyme Source | Recombinant E. coli | Expression and purification protocol provided. | |
| Reaction Yield | 70-90% | Based on the fatty acid substrate. | |
| Final Purity | >95% | Assessed by HPLC and LC-MS. |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| HPLC Retention Time | Dependent on the specific column and gradient conditions. A reverse-phase C18 column is typically used. |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z corresponding to the calculated molecular weight. Fragmentation will show characteristic ions for the CoA moiety. |
| ¹H NMR | Characteristic peaks for the trans-double bond protons at C2 and C3, and the cis-double bond protons at C11 and C12. |
Experimental Protocols
Part 1: Chemical Synthesis of (2E,11Z)-Icosadienoic Acid
This protocol outlines a plausible multi-step chemical synthesis for the precursor fatty acid.
1.1. Oxidation of (Z)-Octadec-9-en-1-ol to (Z)-Octadec-9-enal
-
Dissolve (Z)-octadec-9-en-1-ol (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude (Z)-octadec-9-enal.
-
Purify the aldehyde by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
1.2. Doebner Condensation to form (2E,11Z)-Icosadienoic Acid
-
In a round-bottom flask, dissolve malonic acid (2 equivalents) in pyridine.
-
Add piperidine (B6355638) (0.1 equivalents) as a catalyst.
-
Add the purified (Z)-octadec-9-enal (1 equivalent) to the mixture.
-
Heat the reaction mixture at 80-90°C for 4-6 hours. Carbon dioxide evolution will be observed.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude (2E,11Z)-icosadienoic acid.
-
Purify the fatty acid by column chromatography on silica gel using a hexane/ethyl acetate/acetic acid solvent system.
-
Characterize the final product by GC-MS and ¹H NMR to confirm its structure and purity.
Part 2: Enzymatic Synthesis of this compound
This protocol utilizes a recombinant long-chain acyl-CoA synthetase (ACSL) to convert the synthesized fatty acid into its coenzyme A derivative. Mammalian ACSL1 has a broad substrate specificity for fatty acids with chain lengths of C12 to C20 and is a suitable candidate.[1]
2.1. Expression and Purification of Recombinant His-tagged ACSL
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the coding sequence for a His-tagged ACSL.
-
Grow the transformed bacteria in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Purify the His-tagged ACSL from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
-
Elute the protein with a high concentration of imidazole.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
Determine the protein concentration using a Bradford or BCA assay.
2.2. Enzymatic Synthesis Reaction
-
Set up the reaction mixture in a microcentrifuge tube:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
10 mM ATP
-
1 mM DTT
-
0.5 mM Coenzyme A (lithium salt)
-
100 µM (2E,11Z)-icosadienoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)
-
5-10 µg of purified recombinant ACSL
-
Nuclease-free water to the final volume.
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of the acyl-CoA product by HPLC.
2.3. Purification of this compound
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate the enzyme.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Redissolve the pellet in a small volume of the initial HPLC mobile phase.
-
Purify the this compound using reverse-phase HPLC on a C18 column. A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) is commonly used for separation.
-
Monitor the elution profile at 260 nm (the absorbance maximum of the adenine (B156593) ring of CoA).
-
Collect the fractions corresponding to the product peak.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Confirm the identity and purity of the product by LC-MS and NMR.
Part 3: In Vitro Assay Protocol Example: Acyl-CoA Synthetase Activity Assay
This protocol describes a general method to determine the activity of an acyl-CoA synthetase with the newly synthesized (2E,11Z)-icosadienoic acid as a substrate. This is a coupled-enzyme fluorometric assay.
3.1. Principle
The synthesis of acyl-CoA by ACSL produces AMP and pyrophosphate (PPi). The PPi is then used in a series of coupled enzymatic reactions to generate a fluorescent product that can be measured over time.
3.2. Reagents and Materials
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
ATP solution: 100 mM.
-
Coenzyme A solution: 10 mM.
-
(2E,11Z)-icosadienoic acid stock solution: 10 mM in DMSO.
-
Coupled enzyme mix (commercially available kits often contain these, or they can be sourced individually):
-
Pyrophosphatase
-
An enzyme system to convert AMP to a detectable signal (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase with NADH, or a system that generates H₂O₂ for a fluorometric probe).
-
-
Fluorometric probe (e.g., Amplex Red or similar).
-
Horseradish peroxidase (HRP).
-
Purified ACSL or cell/tissue lysate containing the enzyme.
-
96-well black microplate.
-
Fluorescence microplate reader.
3.3. Assay Procedure
-
Prepare a master mix of the reaction components (excluding the enzyme or lysate to start the reaction) in the assay buffer. The final concentrations in the well should be, for example:
-
1 mM ATP
-
0.2 mM Coenzyme A
-
50 µM (2E,11Z)-icosadienoic acid
-
Components of the coupled enzyme system and fluorescent probe as per the manufacturer's recommendations.
-
-
Add the master mix to the wells of the 96-well plate.
-
Initiate the reaction by adding a small volume of the purified ACSL or cell/tissue lysate.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~535 nm excitation and ~587 nm emission for Amplex Red).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of the reaction (change in fluorescence per unit time).
-
The activity of the acyl-CoA synthetase is proportional to this rate and can be quantified by comparison to a standard curve generated with a known amount of the final fluorescent product or PPi.
Visualizations
Caption: Chemical and enzymatic synthesis pathway for this compound.
Caption: Experimental workflow for the in vitro acyl-CoA synthetase activity assay.
References
Application Note: Quantification of (2E,11Z)-Icosadienoyl-CoA using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,11Z)-Icosadienoyl-CoA is the activated form of (2E,11Z)-icosadienoic acid, a polyunsaturated fatty acid implicated in various physiological and pathophysiological processes. As an acyl-CoA, it serves as a key metabolic intermediate, potentially channeling the fatty acid into complex lipid synthesis, beta-oxidation, or signaling pathways. Accurate quantification of this molecule is crucial for understanding its metabolic fate and its role in cellular signaling. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway Context
This compound is formed from its corresponding free fatty acid, (11Z,14Z)-eicosadienoic acid, through the action of acyl-CoA synthetases (ACS). Once activated, it can enter various metabolic pathways. The free fatty acid has been shown to modulate inflammatory responses by affecting the production of pro-inflammatory mediators. The CoA-activated form is a likely substrate for incorporation into complex lipids or for further enzymatic modification within the eicosanoid synthesis pathways.
Figure 1: Activation and potential metabolic fates of icosadienoic acid.
Experimental Workflow
The overall workflow for the quantification of this compound consists of sample preparation, including homogenization and solid-phase extraction, followed by LC-MS/MS analysis and data processing. An internal standard is incorporated early in the workflow to ensure accuracy and precision.
Figure 2: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (if available, otherwise a closely related C20:2-CoA standard)
-
Heptadecanoyl-CoA (C17:0-CoA) as internal standard (IS)
-
Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)
-
Ammonium (B1175870) Hydroxide (NH₄OH) or Formic Acid (FA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Phosphate-buffered saline (PBS)
Sample Preparation
-
Tissue Homogenization: Weigh 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water or an acidic buffer) using a bead beater or Dounce homogenizer.
-
Cell Lysis: For cultured cells, wash the cell pellet (1-5 million cells) with ice-cold PBS, then lyse by adding 500 µL of ice-cold extraction solvent and vortexing/sonicating.
-
Internal Standard Spiking: Add the internal standard (e.g., C17:0-CoA) to each sample to a final concentration of 100-500 nM.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the sample homogenate onto the cartridge.
-
Wash the cartridge with 3 mL of 2% methanol in water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium hydroxide.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions: The precursor ion for this compound (C₄₁H₇₀N₇O₁₈P₃S) is calculated as [M+H]⁺. The most abundant product ion results from the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507.1 Da).[1][2]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1058.4 | 551.3 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.5 | 35 |
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known amounts of the this compound standard into a blank matrix (e.g., lysate from a control cell line or tissue). The curve should cover the expected physiological concentration range.
| Concentration (nM) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,520 | 145,000 | 0.010 |
| 5 | 7,850 | 148,000 | 0.053 |
| 10 | 15,300 | 142,000 | 0.108 |
| 50 | 76,500 | 146,000 | 0.524 |
| 100 | 151,000 | 143,000 | 1.056 |
| 500 | 745,000 | 147,000 | 5.068 |
Linear Regression: y = 0.0102x + 0.0015; R² = 0.9992
Sample Quantification
The concentration of this compound in biological samples is determined by interpolating the response ratio from the calibration curve and normalizing to the initial sample amount (e.g., protein concentration or tissue weight).
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Conc. (nM) | Final Amount (pmol/mg protein) |
| Control 1 | 22,500 | 143,500 | 0.157 | 15.2 | 3.04 |
| Control 2 | 24,100 | 148,200 | 0.163 | 15.8 | 3.16 |
| Treated 1 | 45,300 | 145,800 | 0.311 | 30.3 | 6.06 |
| Treated 2 | 48,900 | 146,100 | 0.335 | 32.7 | 6.54 |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound. The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method offers the high sensitivity and specificity required for accurately measuring this important lipid metabolite in complex biological samples, facilitating further research into its role in metabolic regulation and cell signaling.
References
Application Notes and Protocols for the Enzymatic Assay of (2E,11Z)-Icosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,11Z)-Icosadienoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (acyl-CoA) molecule. Such molecules are key intermediates in a variety of metabolic pathways, most notably in peroxisomal β-oxidation. Peroxisomes are cellular organelles responsible for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and eicosanoids. The initial and rate-limiting step in the peroxisomal β-oxidation of straight-chain acyl-CoAs is catalyzed by acyl-CoA oxidase (ACOX). This enzyme facilitates the oxidation of the acyl-CoA substrate, leading to the formation of a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).
The study of enzymatic assays involving specific polyunsaturated acyl-CoAs like this compound is crucial for understanding lipid metabolism, identifying potential enzymatic dysfunctions related to metabolic disorders, and for the screening of novel therapeutic agents that may modulate these pathways. This document provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of acyl-CoA oxidase with this compound as a substrate. The assay is based on the detection of hydrogen peroxide produced during the enzymatic reaction.
Principle of the Assay
The enzymatic assay for this compound is a coupled-enzyme assay. The first reaction is the oxidation of this compound by a peroxisomal acyl-CoA oxidase (e.g., ACOX1), which produces (2E,4E,11Z)-icosatrienoyl-CoA and hydrogen peroxide (H₂O₂). The second reaction involves the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate by the H₂O₂ produced in the first reaction. The rate of color development is directly proportional to the acyl-CoA oxidase activity and can be monitored spectrophotometrically.
Materials and Reagents
-
This compound: (Substrate) Synthesized as described in the protocol below or obtained from a commercial source.
-
Recombinant Human Peroxisomal Acyl-CoA Oxidase 1 (ACOX1): (Enzyme) Or other suitable acyl-CoA oxidase.
-
Horseradish Peroxidase (HRP): (Coupling enzyme)
-
4-Aminoantipyrine (4-AAP): (Chromogen)
-
Phenol: (Chromogen)
-
Potassium Phosphate Buffer (pH 7.4):
-
Flavin Adenine Dinucleotide (FAD): (Cofactor for ACOX1)
-
Triton X-100: (Detergent, optional, for improving substrate solubility)
-
Microplate Reader: Capable of reading absorbance at 500 nm.
-
96-well Microplates: Clear, flat-bottom.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of acyl-CoAs from the corresponding fatty acid can be adapted for (2E,11Z)-icosadienoic acid. This method involves the activation of the carboxylic acid to a mixed anhydride (B1165640), followed by reaction with coenzyme A.
-
Activation of (2E,11Z)-Icosadienoic Acid:
-
Dissolve (2E,11Z)-icosadienoic acid in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (B128534) to the solution.
-
Slowly add ethyl chloroformate to the reaction mixture and stir for 1 hour at 0°C to form the mixed anhydride.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt in an ice-cold aqueous sodium bicarbonate solution.
-
Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 4 hours at 4°C.
-
-
Purification:
-
Purify the resulting this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Enzymatic Assay Protocol
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. The addition of a small amount of Triton X-100 (final concentration 0.01%) may be necessary to ensure solubility.
-
Enzyme Solution: Prepare a working solution of ACOX1 in the assay buffer. The optimal concentration should be determined empirically but a starting point of 1-5 µg/mL is recommended.
-
Color Reagent: Prepare a fresh solution containing 10 mM 4-AAP, 20 mM phenol, and 2 U/mL HRP in the assay buffer. This solution should be protected from light.
-
FAD Solution: Prepare a 1 mM stock solution of FAD in the assay buffer.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate.
-
Add the following reagents to each well in the indicated order:
-
Assay Buffer: to a final volume of 200 µL.
-
FAD Solution: to a final concentration of 10 µM.
-
Color Reagent: 50 µL.
-
Enzyme Solution: 20 µL.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution at various concentrations (e.g., 0-200 µM).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Monitor the increase in absorbance at 500 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate can be converted to µmol of H₂O₂ produced per minute using the molar extinction coefficient of the oxidized chromogen (quinoneimine dye), which is approximately 6.58 mM⁻¹cm⁻¹.
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, by fitting the data to the Michaelis-Menten equation using a non-linear regression software.
-
Data Presentation
The following table summarizes hypothetical but realistic kinetic data for the enzymatic oxidation of this compound by ACOX1 compared to a common substrate, palmitoyl-CoA.
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | 25 | 1.5 | 12.5 | 5.0 x 10⁵ |
| Palmitoyl-CoA (Reference) | 15 | 2.0 | 16.7 | 1.1 x 10⁶ |
Visualizations
Signaling Pathway: Peroxisomal β-Oxidation
Caption: Peroxisomal β-oxidation of this compound.
Experimental Workflow
Application Notes and Protocols for (2E,11Z)-Icosadienoyl-CoA in Cell Culture Experiments
Disclaimer: As of December 2025, there is no specific published research detailing the use of (2E,11Z)-icosadienoyl-CoA in cell culture experiments. The following application notes and protocols are generalized based on the handling and application of other long-chain unsaturated fatty acyl-CoA molecules in cellular studies. Researchers should adapt these guidelines as a starting point and optimize them for their specific cell type and experimental design.
Introduction
This compound is a long-chain fatty acyl-coenzyme A molecule. Long-chain acyl-CoAs are crucial metabolic intermediates involved in a myriad of cellular processes, including energy metabolism (β-oxidation), synthesis of complex lipids (e.g., phospholipids, triglycerides), and cellular signaling.[1][2] Their roles in modulating enzyme activity, ion channels, and gene transcription make them important molecules for investigation in various physiological and pathological contexts.[1][3] The introduction of specific acyl-CoAs into cell culture can help elucidate their roles in these processes. However, due to their amphipathic nature and general inability to cross the plasma membrane, direct addition to cell culture media is often ineffective.[4] This document provides a generalized guide for the preparation and application of this compound in cell culture experiments, along with hypothetical data and signaling pathways.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from experiments using this compound. These are for illustrative purposes to guide experimental design and data presentation.
Table 1: Hypothetical Dose-Response Effect of this compound on Gene Expression in a Human Hepatocyte Cell Line (e.g., HepG2)
| Treatment Concentration (µM) | Relative mRNA Expression of Gene X (Fold Change) | Relative mRNA Expression of Gene Y (Fold Change) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 100 ± 5 |
| 1 | 1.2 ± 0.2 | 0.9 ± 0.1 | 98 ± 4 |
| 5 | 2.5 ± 0.3 | 0.7 ± 0.2 | 95 ± 6 |
| 10 | 4.8 ± 0.5 | 0.5 ± 0.1 | 92 ± 5 |
| 25 | 6.2 ± 0.6 | 0.4 ± 0.1 | 85 ± 7 |
| 50 | 5.8 ± 0.7 | 0.3 ± 0.1 | 70 ± 8 |
Table 2: Hypothetical Effect of this compound on Lipid Droplet Formation in Adipocytes (e.g., 3T3-L1)
| Treatment | Average Lipid Droplet Area (µm²) | Number of Lipid Droplets per Cell |
| Vehicle Control | 5.2 ± 1.1 | 15 ± 3 |
| This compound (10 µM) | 8.9 ± 1.5 | 28 ± 5 |
| Oleoyl-CoA (10 µM) | 7.5 ± 1.3 | 22 ± 4 |
Experimental Protocols
Protocol 1: Preparation of (2E,11Z)-Icosadienoic Acid-BSA Complex for Cell Culture
Long-chain fatty acids are typically delivered to cells in culture as a complex with bovine serum albumin (BSA) to increase their solubility and facilitate uptake. It is important to use fatty acid-free BSA.
Materials:
-
(2E,11Z)-Icosadienoic acid
-
Ethanol (B145695), absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
Procedure:
-
Prepare a stock solution of (2E,11Z)-icosadienoic acid in absolute ethanol. For example, a 100 mM stock solution. Store at -20°C.
-
Prepare a 10% (w/v) BSA solution in sterile PBS. Warm to 37°C to dissolve.
-
To prepare a 1 mM fatty acid-BSA complex (with a 5:1 molar ratio of fatty acid to BSA as an example), slowly add the ethanolic stock of the fatty acid to the warm BSA solution while vortexing gently.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the fatty acid-BSA complex through a 0.22 µm filter.
-
The final complex can be stored in aliquots at -20°C.
-
For cell treatment, dilute the fatty acid-BSA complex to the desired final concentration in the cell culture medium. Prepare a vehicle control using the same concentration of BSA and ethanol without the fatty acid.
Note: The molar ratio of fatty acid to BSA can be adjusted depending on the experimental needs and cell type sensitivity.
Protocol 2: General Protocol for Treating Cultured Cells with Fatty Acid-BSA Complex
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
Fatty acid-BSA complex (from Protocol 1)
-
Vehicle control (BSA/ethanol in PBS)
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 70-80% for adherent cells).
-
Remove the existing culture medium.
-
Add fresh culture medium containing the desired concentration of the (2E,11Z)-icosadienoic acid-BSA complex.
-
Include a vehicle control treatment group.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for western blotting, or cell lysis for metabolic analysis).
Protocol 3: Extraction of Acyl-CoAs from Cultured Cells for LC-MS Analysis
This protocol is for the analysis of intracellular acyl-CoA pools after treatment.
Materials:
-
Cultured cells treated with (2E,11Z)-icosadienoic acid-BSA complex
-
Ice-cold PBS
-
Ice-cold methanol (B129727)
-
Internal standards for acyl-CoAs (optional but recommended)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of high speed and 4°C
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add a small volume of ice-cold methanol and use a cell scraper to collect the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in ice-cold methanol.[5]
-
-
Lysis and Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[5]
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[5]
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Visualizations
Signaling Pathways and Metabolic Fates
The following diagrams illustrate the general pathways in which long-chain fatty acyl-CoAs are involved.
Caption: Cellular uptake and activation of (2E,11Z)-icosadienoic acid.
Caption: Major metabolic fates of intracellular this compound.
Experimental Workflow
Caption: General experimental workflow for cell culture studies.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling functions of coenzyme A and its derivatives in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Handling and storage conditions for (2E,11Z)-icosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of (2E,11Z)-Icosadienoyl-CoA, a long-chain unsaturated fatty acyl-coenzyme A ester. Due to the limited availability of specific stability data for this particular molecule, the following recommendations are based on established best practices for handling similar long-chain unsaturated acyl-CoA esters.
Product Information
This compound is a critical intermediate in fatty acid metabolism.[1][2][3][4] Its long polyunsaturated chain makes it susceptible to oxidation and hydrolysis, necessitating careful handling and storage to maintain its integrity for experimental use.
Chemical Structure:
-
Formula: C₄₁H₆₈N₇O₁₇P₃S
-
Molecular Weight: 1087.99 g/mol
-
Appearance: White to off-white powder
Handling and Storage Conditions
Proper handling and storage are paramount to prevent degradation of this compound. The primary concerns are oxidation of the double bonds and hydrolysis of the thioester bond.
Table 1: Recommended Storage Conditions
| Condition | Solid Form | In Solution |
| Temperature | -20°C or below for long-term storage. | -80°C for long-term storage of stock solutions. |
| -20°C for short-term (up to one month) storage of aliquots.[5] | ||
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Overlay solutions with an inert gas before sealing and freezing. |
| Light | Protect from light. | Store in amber vials or wrap tubes in foil. |
| Moisture | Store in a desiccated environment. | Use anhydrous solvents for reconstitution. Avoid repeated freeze-thaw cycles. |
General Handling Precautions:
-
Minimize Exposure: Limit the time the compound is exposed to air and room temperature.
-
Inert Atmosphere: When weighing or preparing solutions, work in a glove box or use a gentle stream of inert gas.
-
Avoid Contamination: Use sterile, high-quality pipette tips and tubes to prevent contamination with nucleases or proteases.
Preparation of Stock Solutions
Due to the challenges in accurately weighing small quantities, it is recommended to prepare a concentrated stock solution and then create smaller, single-use aliquots.
Recommended Solvents:
-
A mixture of water and dimethyl sulfoxide (B87167) (DMSO) can be used.
-
For some applications, initial dissolution in a small volume of a mild organic solvent like methanol (B129727) may be necessary before adding an aqueous buffer.
Protocol for Reconstitution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of pre-chilled, degassed solvent to the vial.
-
Gently vortex or sonicate in a water bath to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use, light-protected tubes.
-
Overlay with an inert gas, seal tightly, and store at -80°C.
Table 2: Example Stock Solution Preparation
| Parameter | Value |
| Initial Mass | 1 mg |
| Solvent | 90% Water / 10% DMSO (v/v) |
| Final Volume | 100 µL |
| Concentration | ~9.2 mM |
| Aliquot Volume | 5 µL |
| Storage | -80°C under argon |
Experimental Protocols
This compound can be utilized in a variety of biochemical and cellular assays to study fatty acid metabolism and related signaling pathways.
This protocol outlines a general procedure for studying the interaction of this compound with enzymes such as acyl-CoA dehydrogenases or acyltransferases.
Workflow for Enzyme Kinetics Assay:
Figure 1: Workflow for a typical enzyme kinetics experiment.
Detailed Protocol:
-
Prepare Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA. Degas the buffer before use.
-
Reagent Preparation: Thaw the enzyme and this compound aliquots on ice. Prepare serial dilutions of the substrate in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the enzyme solution.
-
Initiate Reaction: Add the diluted this compound to each well to start the reaction.
-
Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C).
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence of a coupled reporter molecule at regular intervals.
-
Data Analysis: Calculate the initial reaction rates and plot them against the substrate concentration to determine the kinetic parameters.
This protocol can be used to investigate how cells take up and metabolize this compound.
Workflow for Cellular Metabolism Assay:
Figure 2: Workflow for a cellular uptake and metabolism study.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) in a suitable culture dish and grow to the desired confluency.
-
Treatment: Prepare a working solution of this compound in the cell culture medium. Replace the existing medium with the treatment medium and incubate for the desired time.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular substrate.
-
Lipid Extraction: Lyse the cells and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Analysis: Analyze the lipid extract using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites of this compound.
Signaling Pathway Involvement
Long-chain fatty acyl-CoAs are key signaling molecules and metabolic intermediates that can influence various cellular pathways.
Figure 3: Potential metabolic fates of this compound.
This compound can be directed into several metabolic pathways depending on the cell's energy status and metabolic needs.[4] These include:
-
β-oxidation: In the mitochondria, it can be broken down to produce acetyl-CoA, which enters the citric acid cycle for ATP production.[2]
-
Complex Lipid Synthesis: It can be incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters, which are essential for membrane structure and energy storage.[4]
-
Protein Acylation: It can be covalently attached to proteins, a post-translational modification that can alter their localization and function.[6]
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell types. Always consult the product's certificate of analysis for the most accurate information. For research use only. Not for use in diagnostic procedures.
References
- 1. beta-oxidation - strategies for the metabolism of a wide variety of acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Long-Chain Fatty Acyl-CoAs → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Applications of High-Purity (2E,11Z)-Icosadienoyl-CoA: A Guide for Researchers
Currently, (2E,11Z)-icosadienoyl-CoA is not a stock item from major chemical suppliers. Researchers seeking to investigate the unique biological roles of this specific isomer will likely need to pursue custom synthesis. Companies such as MedChemExpress and Avanti Polar Lipids offer custom synthesis services for a wide range of bioactive lipids and can be contacted to produce high-purity this compound.
Application Notes
Long-chain acyl-CoAs are central players in a multitude of cellular processes, acting as both metabolic intermediates and signaling molecules. While specific data for the (2E,11Z) isomer is limited, its applications can be extrapolated from the known functions of related icosadienoyl-CoA isomers and other long-chain fatty acyl-CoAs.
Potential research applications for this compound include:
-
Enzyme Substrate Specificity: Investigating the substrate preference of enzymes involved in lipid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and elongases. The unique double bond configuration of the (2E,11Z) isomer may reveal novel enzymatic activities or inhibitory properties.
-
Cellular Signaling: Elucidating its role in signaling pathways. Acyl-CoAs are known to modulate the activity of various proteins, including transcription factors and ion channels. This compound could be used to explore its impact on specific signaling cascades.
-
Lipidomics and Metabolic Flux: Serving as an internal standard in mass spectrometry-based lipidomics studies to accurately quantify related endogenous lipid species.
-
Drug Discovery: Acting as a tool compound in screening assays to identify novel therapeutic agents that target lipid metabolic pathways.
Experimental Protocols
Given the need for custom synthesis, the first protocol outlines a general method for the preparation of this compound from its corresponding fatty acid. Subsequent protocols describe common experimental procedures where this molecule could be applied.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of long-chain fatty acyl-CoAs from the corresponding fatty acid using a carbodiimide-mediated coupling reaction. This method can be adapted for the synthesis of this compound from (2E,11Z)-icosadienoic acid.
Materials:
-
(2E,11Z)-Icosadienoic acid
-
Coenzyme A, trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Argon or nitrogen gas
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Activation of the Fatty Acid: a. In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve (2E,11Z)-icosadienoic acid and N-Hydroxysuccinimide (NHS) in the anhydrous solvent. b. Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution. c. Stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by TLC. d. The formation of the NHS-ester of the fatty acid will occur, with dicyclohexylurea (DCU) precipitating as a byproduct.
-
Filtration: a. Filter the reaction mixture to remove the precipitated DCU. b. Collect the filtrate containing the activated NHS-ester of (2E,11Z)-icosadienoic acid.
-
Thioesterification with Coenzyme A: a. In a separate vial, dissolve Coenzyme A (trilithium salt) in an appropriate aqueous buffer. b. Slowly add the solution of the activated fatty acid (from step 2b) to the Coenzyme A solution with vigorous stirring. c. Maintain the pH of the reaction mixture around 7.5-8.0. d. Allow the reaction to proceed for several hours at room temperature.
-
Purification: a. Purify the resulting this compound using reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterization: a. Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.
Protocol 2: Acyl-CoA Oxidase Activity Assay
This protocol provides a method to determine if this compound can act as a substrate for acyl-CoA oxidases, enzymes that catalyze the first step of peroxisomal β-oxidation. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidase reaction.[1][2]
Materials:
-
Purified acyl-CoA oxidase or cell lysate containing the enzyme
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂-sensitive probe)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare Reagents: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). b. Prepare a working solution of Amplex® Red and HRP in the assay buffer.
-
Set up the Reaction: a. In a 96-well microplate, add the following to each well:
- Assay buffer
- Enzyme solution (acyl-CoA oxidase or cell lysate)
- Amplex® Red/HRP working solution b. Include appropriate controls:
- No-enzyme control (to measure background oxidation of the substrate)
- No-substrate control (to measure endogenous H₂O₂ production)
-
Initiate the Reaction: a. Add the this compound solution to each well to start the reaction.
-
Incubation and Measurement: a. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light. b. Measure the fluorescence (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex® Red) or absorbance at regular intervals.
-
Data Analysis: a. Subtract the background fluorescence/absorbance from the control wells. b. Plot the change in fluorescence/absorbance over time to determine the reaction rate. c. Compare the rate obtained with this compound to that of a known acyl-CoA oxidase substrate (e.g., palmitoyl-CoA).
Quantitative Data Summary
Since this compound is not a commercially available stock item, there is a lack of published quantitative data regarding its specific biochemical interactions. The following table provides examples of the types of quantitative data that could be generated for this molecule using the protocols described above and is populated with hypothetical values for illustrative purposes.
| Parameter | Enzyme/System | Value | Method |
| Km | Acyl-CoA Synthetase | 5 µM (Hypothetical) | Enzyme kinetics assay |
| Vmax | Acyl-CoA Synthetase | 10 nmol/min/mg (Hypothetical) | Enzyme kinetics assay |
| IC50 | Stearoyl-CoA Desaturase | 15 µM (Hypothetical) | Inhibition assay |
| Binding Affinity (Kd) | Fatty Acid Binding Protein | 0.5 µM (Hypothetical) | Surface Plasmon Resonance |
Visualizations
Signaling Pathway: Fatty Acid Activation and Metabolism
The following diagram illustrates the general pathway of fatty acid activation to an acyl-CoA and its subsequent entry into metabolic pathways. This compound would be an intermediate in this process.
Caption: Fatty acid activation and metabolic fate.
Experimental Workflow: Enzyme Activity Assay
This diagram outlines the workflow for determining the activity of an enzyme with this compound as a potential substrate.
Caption: Workflow for an enzyme activity assay.
References
Application Notes and Protocols for the Study of Novel Long-Chain Dienoyl-CoAs in Lipidomics
A Case Study Approach for (2E,11Z)-Icosadienoyl-CoA
Disclaimer: As of late 2025, specific literature on the direct application and established biological role of this compound in lipidomics studies is not publicly available. The following application notes and protocols are presented as a comprehensive guide for researchers, scientists, and drug development professionals interested in the investigation of novel long-chain dienoyl-CoAs, using this compound as a representative molecule. The methodologies and potential biological roles described are based on established principles of lipidomics and the known functions of similar long-chain fatty acyl-CoA esters.
Introduction to Long-Chain Dienoyl-CoAs in Lipid Metabolism
Long-chain fatty acyl-Coenzyme A (LC-CoA) esters are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation.[1] They are also increasingly recognized as signaling molecules that can modulate the activity of various enzymes and transcription factors, thereby influencing cellular processes.[2][3] The specific biological functions of individual LC-CoA species are determined by their chain length, degree of unsaturation, and the stereochemistry of their double bonds.
This compound is a 20-carbon di-unsaturated fatty acyl-CoA. Its unique structure, with a trans double bond at the second position and a cis double bond at the eleventh position, suggests potential involvement in specific metabolic pathways and signaling cascades that are yet to be elucidated. The study of such novel lipid metabolites is crucial for a deeper understanding of lipid diversity and its impact on cellular function and disease.
Hypothetical Applications in Lipidomics Studies
Based on the known roles of other long-chain acyl-CoAs, the study of this compound could be applied to several areas of research:
-
Biomarker Discovery: Altered levels of specific acyl-CoAs have been associated with various metabolic diseases.[4] Profiling this compound in different tissues or disease states could reveal its potential as a biomarker.
-
Pathway Elucidation: Identifying the enzymes that synthesize and metabolize this compound can help to map novel metabolic pathways.
-
Target Identification and Drug Development: As signaling molecules, acyl-CoAs can modulate the activity of proteins, making them and their metabolic enzymes potential drug targets.
-
Understanding Disease Mechanisms: Investigating the role of this compound in cellular processes such as inflammation, insulin (B600854) signaling, or apoptosis could provide insights into the pathophysiology of various diseases.
Experimental Protocols
The following protocols provide a general framework for the extraction, detection, and quantification of a novel long-chain dienoyl-CoA from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific method for acyl-CoA analysis.[5]
-
Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade)
-
Acids: Formic acid, Acetic acid
-
Internal Standards: A commercially available odd-chain or stable-isotope labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled palmitoyl-CoA). The use of a structurally similar internal standard is highly recommended for accurate quantification.
-
Sample Types: Cultured cells, animal tissues, plasma, etc.
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.
-
Homogenization: For tissues, homogenize a known weight of tissue (e.g., 50-100 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA). For cultured cells, scrape cells in ice-cold PBS, centrifuge, and resuspend the pellet in 10% TCA.
-
Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.
-
Protein Precipitation and Lipid Extraction: Vortex the sample vigorously and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the acyl-CoAs.
-
Solid Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to achieve separation of different acyl-CoA species.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For quantification, monitor the transition from the precursor ion [M+H]⁺ of this compound to a specific product ion. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine moiety. The exact masses for the precursor and product ions of this compound would need to be calculated based on its chemical formula (C₄₁H₇₀N₇O₁₇P₃S).
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.
-
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table provides a template for presenting the hypothetical quantification of this compound in different sample groups.
| Sample Group | n | This compound (pmol/mg protein) | p-value vs. Control |
| Control | 10 | 1.5 ± 0.3 | - |
| Treatment A | 10 | 3.2 ± 0.6 | < 0.01 |
| Treatment B | 10 | 0.8 ± 0.2 | < 0.05 |
| Disease Model | 10 | 5.7 ± 1.1 | < 0.001 |
Data are presented as mean ± standard deviation.
Visualization of Pathways and Workflows
Long-chain acyl-CoAs can act as allosteric regulators of enzymes.[2] The following diagram illustrates a hypothetical signaling pathway where an increase in cellular levels of a novel long-chain dienoyl-CoA, such as this compound, inhibits a key enzyme in a metabolic pathway, leading to a downstream cellular response.
Caption: Hypothetical signaling pathway of this compound.
The following diagram outlines the general workflow for the lipidomics analysis of a novel long-chain dienoyl-CoA.
Caption: General experimental workflow for lipidomics analysis.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomic analysis reveals metabolism alteration associated with subclinical carotid atherosclerosis in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of (2E,11Z)-Icosadienoyl-CoA in Aqueous Solutions
Welcome to the technical support center for (2E,11Z)-Icosadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two main degradation pathways for this compound, a polyunsaturated long-chain acyl-CoA, are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is significantly influenced by the pH of the solution. This reaction yields coenzyme A (CoA) and the corresponding free fatty acid, (2E,11Z)-icosadienoic acid.
-
Oxidation: The polyunsaturated acyl chain, containing two double bonds, is prone to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of various oxidation byproducts, including hydroperoxides and aldehydes, which can interfere with experimental results.
Q2: How does pH affect the stability of this compound?
A2: The rate of thioester hydrolysis is pH-dependent. Generally, thioesters are most stable in slightly acidic conditions (pH 4-6). Under neutral to alkaline conditions (pH > 7), the rate of hydrolysis increases significantly. For long-term storage in aqueous solutions, it is advisable to maintain a pH between 4 and 6.
Q3: What is the impact of temperature on the stability of this compound?
A3: Higher temperatures accelerate both hydrolysis and oxidation rates. For short-term handling (a few hours), it is recommended to keep solutions of this compound on ice (0-4°C). For long-term storage, it is crucial to store the compound at -80°C. Repeated freeze-thaw cycles should be avoided as they can degrade the compound.
Q4: Can this compound form micelles in my aqueous buffer?
Q5: What are some recommended storage conditions for this compound?
A5: For optimal stability, this compound should be stored as a lyophilized powder or in a non-aqueous solvent at -80°C. If an aqueous stock solution is necessary, it should be prepared in a buffer at a slightly acidic pH (e.g., pH 5-6), aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -80°C. It is also advisable to degas the buffer to minimize dissolved oxygen.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Rapid Loss of Compound Integrity in Aqueous Buffer
Symptoms:
-
Inconsistent results in enzymatic assays.
-
Appearance of extra peaks in HPLC or LC-MS analysis corresponding to the free fatty acid or other degradation products.
-
A decrease in the concentration of the parent compound over a short period.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| pH-mediated Hydrolysis | Adjust the pH of your aqueous buffer to a slightly acidic range (pH 4-6). Avoid neutral or alkaline buffers for prolonged incubations. |
| Oxidation | Prepare buffers with deoxygenated water. Consider adding a chelating agent like EDTA (0.1-1 mM) to sequester metal ions that can catalyze oxidation[1]. If compatible with your experiment, add a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbate. |
| High Temperature | Perform all experimental manipulations on ice. If incubations at higher temperatures are necessary, minimize the incubation time as much as possible. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing. |
Issue 2: Poor Solubility or Aggregation in Aqueous Buffer
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Low recovery of the compound after filtration or centrifugation.
-
Non-linear response in concentration-dependent assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Concentration Above CMC | If possible, work at concentrations below the estimated CMC. If higher concentrations are required, consider the addition of a non-ionic detergent (e.g., Triton X-100 or Tween 20) at a concentration just above its own CMC to form mixed micelles. Be sure to verify detergent compatibility with downstream applications. |
| Incorrect Solvent for Initial Dissolution | Dissolve the lyophilized powder in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment. |
| Buffer Composition | High ionic strength can sometimes decrease the solubility of amphipathic molecules. Try reducing the salt concentration of your buffer if experimentally feasible. |
Data Presentation
The following tables provide estimated stability data for this compound based on data from similar polyunsaturated acyl-CoAs. This information should be used as a guideline for experimental design.
Table 1: Estimated Half-life of this compound in Aqueous Buffers at 25°C
| pH | Estimated Half-life | Primary Degradation Pathway |
| 4.0 | Several Days | Slow Hydrolysis |
| 6.0 | ~24 - 48 hours | Hydrolysis |
| 7.4 | ~4 - 8 hours | Hydrolysis |
| 8.5 | < 1 hour | Rapid Hydrolysis |
Note: These are estimations and the actual half-life may vary depending on buffer composition and the presence of other components.
Table 2: Factors Influencing the Stability of this compound
| Factor | Effect on Stability | Recommendation |
| Temperature | Increased temperature significantly decreases stability. | Keep solutions on ice and store at -80°C. |
| pH | Stability is highest at slightly acidic pH (4-6). | Use buffers in the pH range of 4-6 for storage and experiments where possible. |
| Oxygen | Promotes oxidation of the polyunsaturated acyl chain. | Use deoxygenated buffers. |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | Catalyze oxidation. | Add a chelating agent like EDTA to your buffers. |
| Light | Can promote photo-oxidation. | Protect solutions from light by using amber vials or covering with foil. |
| Concentration | Above the CMC, aggregation can occur, affecting stability and reactivity. | Work at lower concentrations or use detergents if high concentrations are necessary. |
Experimental Protocols
Protocol: Assessing the Stability of this compound by LC-MS/MS
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
Aqueous buffer of interest (degassed)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system with a C18 column
2. Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Dilute the stock solution to the desired final concentration in the aqueous buffer of interest at a specific temperature (e.g., 25°C or 37°C).
-
Immediately take a time-zero sample (t=0) by transferring an aliquot of the solution into the quenching solution.
-
Incubate the remaining solution under the desired conditions (e.g., specific temperature, light/dark).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and quench them in the same manner as the t=0 sample.
-
Analyze the quenched samples by LC-MS/MS to quantify the remaining amount of intact this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Mandatory Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting the instability of this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
Technical Support Center: Overcoming Poor Solubility of (2E,11Z)-Icosadienoyl-CoA in Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of (2E,11Z)-icosadienoyl-CoA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head (the Coenzyme A portion) and a long hydrophobic (water-fearing) tail (the icosadienoyl fatty acid chain). In aqueous solutions, these molecules tend to associate to minimize the contact of their hydrophobic tails with water, leading to the formation of micelles at concentrations above the critical micelle concentration (CMC). This self-aggregation limits the concentration of free molecules in solution, resulting in poor solubility. The solubility of long-chain fatty acids and their CoA esters is known to be very low in aqueous buffers.[1]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic substance, like this compound, above which micelles spontaneously form.[2][3] Below the CMC, the molecules exist primarily as monomers. Above the CMC, additional molecules primarily form micelles. Knowing the approximate CMC is crucial because the formation of micelles can affect enzyme kinetics and the bioavailability of the substrate in your assay. For instance, some enzymes may only utilize the monomeric form of the substrate. The CMC of long-chain fatty acyl-CoAs can be influenced by buffer conditions such as pH, ionic strength, and temperature.[4][5]
Q3: Can I simply sonicate or vortex my this compound solution to improve its solubility?
A3: While sonication and vortexing can temporarily disperse the compound, they may not lead to a stable, true solution of monomeric this compound, especially at concentrations above its CMC. These methods can create a suspension of micelles or aggregates, which may not be suitable for all experimental purposes and can lead to variability in results. For consistent and reliable experiments, it is recommended to use solubility-enhancing agents.
Q4: Are there concerns about the stability of this compound in aqueous buffers?
A4: Yes, acyl-CoA thioester bonds are susceptible to hydrolysis, particularly in alkaline and strongly acidic aqueous solutions.[6] It is advisable to prepare fresh solutions and use them promptly. Storing stock solutions in appropriate solvents and at low temperatures can help minimize degradation. The stability of acyl-CoAs is generally better in methanol (B129727) or solutions with a high percentage of organic solvent compared to purely aqueous buffers.[6]
Troubleshooting Guide
Problem: My solution of this compound appears cloudy or forms a precipitate.
| Possible Cause | Troubleshooting Steps |
| Concentration is above the CMC. | 1. Reduce Concentration: Try working at a lower concentration of this compound, if experimentally feasible. 2. Use a Solubility Enhancer: Incorporate a mild non-ionic detergent (e.g., Triton X-100, CHAPS) or a cyclodextrin (B1172386) (e.g., methyl-β-cyclodextrin) into your buffer. These agents can encapsulate the hydrophobic tail, preventing micelle formation and increasing solubility.[7][8][9] |
| Inappropriate Buffer Conditions. | 1. Adjust pH: The solubility of fatty acyl-CoAs can be pH-dependent. Empirically test a range of pH values around the physiological range (e.g., pH 7.0-8.0) to find the optimal pH for your experiment. However, be mindful of the stability of the thioester bond at high pH. 2. Modify Ionic Strength: The CMC of ionic surfactants is influenced by the ionic strength of the buffer.[4][5] You may need to optimize the salt concentration in your buffer. |
| Low Temperature. | Increase Temperature: Gently warming the solution (e.g., to 37°C) can sometimes improve the solubility of lipids. However, ensure that the temperature is compatible with the stability of your compound and other experimental components. |
Quantitative Data
| Acyl-CoA | Buffer | pH | Ionic Strength (M) | Temperature (°C) | CMC (µM) | Reference |
| Palmitoyl-CoA (16:0) | Tris | 8.3 | 0.011 | 25 | 30 | [4][5] |
| Palmitoyl-CoA (16:0) | Phosphate (B84403) | 7.0 | 0.010 | 25 | 250 | [4][5] |
| Palmitoyl-CoA (16:0) | Phosphate | 7.0 | 0.100 | 25 | 30 | [4][5] |
| Palmitoyl-CoA (16:0) | Distilled Water | 4.0 | - | 25 | 50-60 | [11] |
| Stearoyl-CoA (18:0) | Tris | 8.3 | 0.011 | 25 | 7 | [4][5] |
| Oleoyl-CoA (18:1) | Tris | 8.3 | 0.011 | 25 | 15 | [4][5] |
| Palmitoyl-CoA/Stearoyl-CoA mixture | KPi | 7.4 | 0.050 | - | Varies with composition | [12] |
| Palmitoyl-CoA/Oleoyl-CoA mixture | KPi | 7.4 | 0.050 | - | Varies with composition | [12] |
Experimental Protocols
Protocol 1: Solubilization using Methyl-β-Cyclodextrin (MβCD)
Methyl-β-cyclodextrin is a cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][13]
-
Prepare a stock solution of MβCD: Dissolve MβCD in your experimental buffer to a concentration of 10-100 mM.
-
Prepare a stock solution of this compound: Dissolve the lyophilized powder in a minimal amount of an organic solvent like methanol or ethanol.
-
Form the complex: While vortexing the MβCD solution, slowly add the this compound stock solution to achieve the desired final concentration. A molar ratio of 1:10 to 1:20 (acyl-CoA:MβCD) is a good starting point.[7]
-
Incubate: Allow the mixture to incubate at room temperature or 37°C for 15-30 minutes with occasional vortexing to ensure complete complex formation.
-
Final Preparation: The resulting clear solution can then be used in your experiments.
Protocol 2: Solubilization using a Non-ionic Detergent (e.g., Triton X-100)
Non-ionic detergents can be used to create mixed micelles with this compound, which can keep it in solution.
-
Prepare a detergent stock solution: Prepare a 10% (w/v) stock solution of Triton X-100 in your experimental buffer.
-
Prepare a this compound stock solution: Dissolve the lyophilized powder in a minimal amount of an organic solvent (e.g., methanol).
-
Prepare the final solution: Add the detergent stock solution to your experimental buffer to a final concentration above its CMC (the CMC of Triton X-100 is ~0.2-0.9 mM). A final concentration of 0.1-1% (w/v) is often a good starting point.
-
Add the acyl-CoA: Add the this compound stock solution to the detergent-containing buffer to achieve the desired final concentration.
-
Mix and equilibrate: Vortex the solution gently and allow it to equilibrate for 10-15 minutes before use.
Note: The choice of solubilization method and the concentration of the enhancing agent should be optimized for your specific experimental system to avoid any potential interference with downstream applications.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Cyclodextrin enhances solubility.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanoscience.com [nanoscience.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of cyclodextrins on the solubilization of lignoceric acid, ceramide, and cerebroside, and on the enzymatic reactions involving these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detergent properties of water-soluble choline phosphatides. Selective solubilization of acyl-CoA:lysolecithin acyltransferase from thymocyte plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Micellization of fatty acyl-CoA mixtures and its relevance to the fatty acyl selectivity of acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Icosadienoyl-CoA Isomer Separation
Welcome to the technical support center for the chromatographic separation of icosadienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization, troubleshooting, and frequently asked questions related to achieving baseline separation of these critical lipid molecules.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of icosadienoyl-CoA isomers so challenging?
A1: Icosadienoyl-CoA (C20:2-CoA) isomers possess the same mass and a similar overall chemical structure, making them difficult to resolve. The primary differences between these isomers are the positions of the two double bonds within the fatty acyl chain. Standard reversed-phase HPLC separations, which primarily rely on hydrophobicity, may not be sufficient to distinguish between these subtle structural variations, often resulting in co-elution or poor resolution.[1][2]
Q2: What is the recommended starting point for developing an HPLC method for icosadienoyl-CoA isomers?
A2: A reversed-phase C18 column is the most common starting point for separating fatty acyl-CoA molecules.[3][4] A gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) is typically employed.[3][5] For initial method development, a broad gradient can be used to determine the approximate elution time of the isomers, followed by optimization of the gradient slope to improve resolution.[6]
Q3: What are ion-pairing reagents, and can they help in separating icosadienoyl-CoA isomers?
A3: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic tail and an ionic head group.[7] They can enhance the retention and selectivity of ionic or highly polar analytes on reversed-phase columns. For acidic molecules like acyl-CoAs, a cationic ion-pairing reagent can be used. This technique can improve peak shape and resolution for challenging separations.[8]
Q4: My peaks are tailing. What are the common causes and solutions?
A4: Peak tailing for acyl-CoAs can be caused by several factors, including secondary interactions with the silica (B1680970) backbone of the column, improper mobile phase pH, or column contamination. To address this, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes.[9] Using a high-purity, end-capped C18 column can minimize interactions with residual silanols. If tailing persists, consider adding a small amount of a competing base to the mobile phase or using an ion-pairing reagent.[9]
Q5: I am observing inconsistent retention times. What should I check?
A5: Fluctuations in retention time can stem from several sources. Check for leaks in the HPLC system, ensure the mobile phase is thoroughly degassed, and verify that the column is properly equilibrated before each injection. Temperature fluctuations can also affect retention, so using a column oven is highly recommended. Finally, ensure the mobile phase composition is prepared accurately and consistently.[10]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the HPLC separation of icosadienoyl-CoA isomers.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Isomers | - Gradient is too steep.- Inappropriate stationary phase.- Mobile phase lacks selectivity. | - Decrease the gradient slope around the elution time of the isomers.- Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl).- Add a small percentage of a different organic solvent (e.g., methanol) to the mobile phase to alter selectivity.- Introduce an ion-pairing reagent to the mobile phase. |
| Broad Peaks | - Large dead volume in the HPLC system.- Column contamination or degradation.- Sample overload. | - Use tubing with a smaller internal diameter and minimize its length.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or the concentration of the sample. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Incomplete mobile phase mixing or degassing.- Column bleed. | - Use high-purity solvents and filter the mobile phase.- Ensure the mobile phase is adequately degassed.- Use a column that is stable under the chosen mobile phase conditions. |
| Ghost Peaks | - Sample carryover from previous injections.- Contaminants in the mobile phase or sample.- Injector or autosampler contamination. | - Run blank injections between samples.- Use fresh, high-purity mobile phase and sample diluent.- Clean the injector and autosampler components. |
Experimental Protocols
Starting HPLC Gradient Method for Icosadienoyl-CoA Isomer Separation
This protocol is a starting point and may require optimization for your specific isomers and HPLC system. It is adapted from a method for separating other long-chain polyunsaturated acyl-CoAs.[3]
1. Materials:
-
HPLC System: Quaternary or binary pump HPLC with UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 75 mM KH2PO4 in HPLC-grade water.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Sample: Icosadienoyl-CoA isomers dissolved in a suitable solvent (e.g., Mobile Phase A or a weak organic solvent).
2. HPLC Conditions:
| Parameter | Recommended Setting |
| Column Temperature | 35°C |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10-20 µL |
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 56 | 44 |
| 80 | 50 | 50 |
| 95 | 30 | 70 |
| 96 | 56 | 44 |
| 110 | 56 | 44 |
4. Method Optimization:
-
Gradient Slope: If isomers co-elute, flatten the gradient around their elution time (e.g., decrease the rate of change of %B).
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Temperature: Adjusting the column temperature can alter selectivity.
-
Mobile Phase Composition: The addition of a small amount of a different organic solvent or an ion-pairing reagent can significantly impact separation.
Visualizations
Logical Workflow for HPLC Method Optimization
Caption: A logical workflow for optimizing an HPLC gradient method for isomer separation.
Troubleshooting Decision Tree for Poor Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. separation of two isomers - Chromatography Forum [chromforum.org]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ion Pairing Reagents For Hplc [lobachemie.com]
- 8. km3.com.tw [km3.com.tw]
- 9. nacalai.com [nacalai.com]
- 10. researchgate.net [researchgate.net]
Artifact formation during the chemical synthesis of (2E,11Z)-icosadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (2E,11Z)-icosadienoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly focusing on the formation of artifacts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete activation of the fatty acid. | Ensure anhydrous conditions during the formation of the mixed anhydride (B1165640). Use fresh, high-purity reagents, especially the activating agent (e.g., ethyl chloroformate) and Coenzyme A. |
| Side reactions during mixed anhydride formation. | Perform the activation at low temperatures (e.g., -15°C to 0°C) to minimize side reactions. Add the activating agent dropwise to a solution of the fatty acid and a non-nucleophilic base (e.g., triethylamine). | |
| Degradation of the polyunsaturated fatty acyl-CoA. | Work quickly and at low temperatures during purification. Avoid prolonged exposure to acidic or basic conditions. Store the final product under an inert atmosphere at -80°C. | |
| Presence of Isomeric Impurities (e.g., conjugated dienes) | Isomerization of the double bonds during synthesis or workup. | The isolated double bond at the 11Z position can migrate to form a more stable conjugated system with the 2E double bond. Avoid high temperatures and exposure to light. Use mild reaction and purification conditions. |
| Purification by reverse-phase HPLC can be effective in separating geometric and positional isomers.[1][2][3][4][5] | ||
| Multiple Spots on TLC or Peaks in HPLC Analysis | Presence of unreacted starting materials (fatty acid, Coenzyme A). | Optimize the stoichiometry of the reactants. Purification by HPLC will remove unreacted starting materials. |
| Formation of symmetrical anhydrides. | This can occur if the mixed anhydride disproportionates. Use the mixed anhydride immediately after its formation for the reaction with Coenzyme A. | |
| Hydrolysis of the acyl-CoA thioester. | Ensure all solvents are anhydrous and avoid exposure to moisture during the reaction and storage. | |
| Difficulty in Product Purification | Poor separation of the desired product from byproducts. | Utilize reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[5] |
| Adsorption of the product to glassware or chromatography media. | Silanize glassware to reduce adsorption. Use appropriate chromatography columns and conditions optimized for lipid analysis. | |
| Inconsistent Biological Activity of the Synthesized Compound | Presence of inhibitory impurities or isomers. | Re-purify the compound by HPLC and confirm its structure and purity by mass spectrometry and NMR. |
| Degradation of the compound during storage or handling. | Aliquot the purified compound and store it at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What is the general strategy for the chemical synthesis of this compound?
A1: The synthesis is typically a two-stage process. First, (2E,11Z)-icosadienoic acid is synthesized. A common method involves the Doebner condensation of an appropriate aldehyde with malonic acid to create the 2-trans double bond.[6][7] The second stage is the activation of the synthesized fatty acid to its Coenzyme A thioester. The mixed anhydride method is a frequently used approach for this activation.[8]
Q2: Can you outline the mixed anhydride method for the activation of (2E,11Z)-icosadienoic acid?
A2: In the mixed anhydride method, the carboxylic acid is reacted with an activating agent, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a non-nucleophilic base like triethylamine (B128534) at low temperatures. This forms a highly reactive mixed anhydride intermediate. This intermediate is then reacted in situ with the free sulfhydryl group of Coenzyme A to form the desired thioester bond.
Q3: What are the most common side reactions to be aware of during the mixed anhydride synthesis?
A3: A primary side reaction is the attack of the carboxylate on a second molecule of the mixed anhydride, leading to the formation of a symmetrical anhydride of the fatty acid. Another potential issue is the disproportionation of the mixed anhydride into two symmetrical anhydrides. These side reactions can be minimized by using the mixed anhydride immediately after its formation and maintaining low reaction temperatures.
Artifact Formation and Isomerization
Q4: Why is isomerization a significant concern during the synthesis of this compound?
A4: The (2E,11Z) double bond arrangement is an isolated diene system. Under certain conditions, such as heat, light, or the presence of acid or base catalysts, there is a thermodynamic driving force for the 11Z double bond to isomerize and move into conjugation with the 2E double bond, forming a more stable conjugated diene system (e.g., 2E,4E/Z-icosadienoyl-CoA). This isomerization would result in a different molecule with potentially different biological activity.
Q5: How can I detect the presence of conjugated diene artifacts?
A5: UV-Vis spectroscopy is a primary tool for detecting conjugated dienes, which exhibit a characteristic strong absorbance at around 230-280 nm, whereas isolated dienes do not absorb significantly in this region. HPLC with a diode array detector can also be used to identify peaks with this characteristic UV absorbance.
Characterization and Purification
Q6: What analytical techniques are essential for characterizing the final product?
A6:
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound. Tandem MS (MS/MS) is crucial for structural confirmation, as acyl-CoAs show a characteristic fragmentation pattern, including a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da) and the formation of a key fragment at m/z 428.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the acyl chain, including the geometry and position of the double bonds.[13][14][15][16][17] The chemical shifts of the olefinic protons and carbons can distinguish between cis and trans isomers and conjugated versus non-conjugated systems.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to separate it from isomers and other impurities.[1][2][5]
Q7: What are the expected MS/MS fragmentation patterns for icosadienoyl-CoA?
A7: For an icosadienoyl-CoA molecule (C₄₁H₇₀N₇O₁₇P₃S), the protonated molecule [M+H]⁺ would be observed. In MS/MS, characteristic fragments would include a neutral loss of 507 Da, corresponding to the adenosine 3'-phosphate-5'-diphosphate group, and a prominent ion at m/z 428. The ion corresponding to [M+H - 507]⁺ would be specific to the icosadienoyl moiety.[9][10][11][12][18]
Q8: Can you provide typical ¹H NMR chemical shifts to look for?
A8: For the (2E,11Z)-icosadienoyl moiety, you would expect to see:
-
Olefinic protons of the 2E double bond around 5.8-7.0 ppm.
-
Olefinic protons of the 11Z double bond around 5.3-5.4 ppm.
-
Allylic protons adjacent to the double bonds at approximately 2.0-2.2 ppm.
-
The α-methylene protons adjacent to the thioester carbonyl at around 2.5 ppm. The presence of a conjugated system would shift the olefinic proton signals.
Biological Context
Q9: What is the potential biological relevance of this compound?
A9: While the specific signaling role of this compound is not well-defined in the literature, long-chain polyunsaturated fatty acyl-CoAs in general are key metabolic intermediates. They are involved in fatty acid metabolism, including β-oxidation and the synthesis of complex lipids. The malonyl-CoA/long-chain acyl-CoA pathway is implicated in signaling processes that regulate insulin (B600854) secretion.[19] As such, synthetic this compound can be a valuable tool for studying the enzymes involved in these pathways and for investigating its potential role as a signaling molecule.
Experimental Protocols
Synthesis of (2E,11Z)-Icosadienoic Acid
This protocol is adapted from general methods for synthesizing 2-trans polyenoic fatty acids.[6][7]
-
Aldehyde Synthesis: Prepare nonadeca-10-en-1-al from the corresponding alcohol via oxidation (e.g., using pyridinium (B92312) chlorochromate). The starting alcohol can be synthesized from commercially available precursors.
-
Doebner Condensation:
-
Dissolve malonic acid (1.2 equivalents) in dry pyridine.
-
Add the nonadeca-10-en-1-al (1 equivalent) in pyridine, followed by a catalytic amount of piperidine.
-
Heat the reaction mixture at 80-90°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, acidify with HCl, and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification: Purify the crude (2E,11Z)-icosadienoic acid by column chromatography on silica (B1680970) gel.
Synthesis of this compound via the Mixed Anhydride Method
This protocol is based on general procedures for acyl-CoA synthesis.[8]
-
Activation:
-
Dissolve (2E,11Z)-icosadienoic acid (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -15°C under an inert atmosphere (e.g., argon).
-
Add triethylamine (1.05 equivalents) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.05 equivalents) and stir the mixture for 1 hour at -15°C to form the mixed anhydride.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an ice-cold aqueous buffer (e.g., sodium bicarbonate).
-
Add the Coenzyme A solution to the mixed anhydride solution and allow the reaction to proceed at 0°C for 2 hours, then at room temperature for another 2 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid.
-
Purify the crude this compound using solid-phase extraction followed by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
References
- 1. aocs.org [aocs.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 7. Synthesis of eicosa-2-trans-8,11,14-all cis-tetraenoic acid-3-14C and DL-3-hydroxy eicosa-8,11,14-all cis-trienoic acid-3-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1H and (13)C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. mdpi.com [mdpi.com]
- 17. magritek.com [magritek.com]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of (2E,11Z)-Icosadienoyl-CoA
Welcome to the technical support center for enhancing the cellular uptake of exogenous (2E,11Z)-icosadienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the delivery of this compound into cells.
| Problem | Possible Cause | Recommended Solution |
| Low Cellular Uptake of this compound | Suboptimal delivery vehicle | Consider using a different delivery system such as lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), or cell-penetrating peptides (CPPs). The choice of vehicle can significantly impact uptake efficiency.[1][2] |
| Inefficient complex formation | Optimize the ratio of this compound to the delivery reagent. For lipid-based reagents, perform a titration to find the optimal ratio.[3][4] | |
| Cell health and confluency | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of treatment. Excessive passaging can decrease uptake efficiency.[3][4] | |
| Presence of serum | Serum components can interfere with some delivery reagents. Try performing the initial incubation in serum-free media, if compatible with your cells and reagent.[4] | |
| High Cell Toxicity or Death | High concentration of delivery reagent | Reduce the concentration of the delivery reagent. Perform a dose-response curve to determine the optimal concentration with minimal toxicity.[5][6] |
| High concentration of this compound | Lower the concentration of the fatty acyl-CoA being delivered. | |
| Extended incubation time | Reduce the incubation time of the delivery complex with the cells. A 4-6 hour incubation is often sufficient.[5] | |
| Contaminants in preparation | Ensure that all reagents and the this compound preparation are free of contaminants like endotoxins. | |
| Inconsistent or Non-Reproducible Results | Variation in experimental conditions | Standardize all experimental parameters, including cell seeding density, reagent preparation, incubation times, and passage number of cells.[4][6] |
| Pipetting errors | Prepare a master mix of the delivery complex for replicate wells or experiments to minimize pipetting variability.[6] | |
| Reagent storage and handling | Store all reagents according to the manufacturer's instructions. Avoid repeated freezing and thawing of lipid-based reagents.[3][7] | |
| Precipitate Formation in Culture Medium | Excess cationic lipid or EDTA | If using a lipid-based delivery system, ensure the concentration of the cationic lipid is not too high. If a buffer containing EDTA was used to dilute the fatty acyl-CoA, its concentration should be minimal (<0.3 mM).[3][6] |
| Suboptimal complex formation conditions | Ensure that the dilution and complexation steps are performed in appropriate buffers as recommended by the reagent manufacturer. Never use Opti-MEM to dilute certain reagents as it can disrupt complex formation.[7] |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms for cellular uptake of long-chain fatty acyl-CoAs?
Long-chain fatty acyl-CoAs can enter cells through passive diffusion and, more significantly, via protein-mediated transport. Key proteins involved include Fatty Acid Transport Proteins (FATPs), plasma membrane Fatty Acid-Binding Protein (FABPpm), and CD36/FAT (Fatty Acid Translocase).[8][9] Once inside the cell, acyl-CoA synthetases convert fatty acids into their CoA esters, effectively "trapping" them intracellularly for metabolic processes.[10][11][12]
2. How can I enhance the delivery of this compound into cells?
Several strategies can be employed:
-
Lipid-Based Nanoparticles (LNPs): Encapsulating this compound within LNPs can protect it from degradation and facilitate its fusion with the cell membrane, enhancing uptake.[1][13]
-
Solid Lipid Nanoparticles (SLNs): These are similar to LNPs but have a solid lipid core, offering high loading capacity and stability.[1]
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its direct translocation across the plasma membrane or enhance its endocytic uptake.[14][15][16]
-
Cationic Lipid Formulations (Lipofection): Commercially available lipofection reagents can form complexes with negatively charged molecules, but their direct application to fatty acyl-CoAs may require optimization. The principle involves electrostatic interactions to form a complex that can be taken up by the cell.[17]
3. What are the advantages of using lipid nanoparticles (LNPs) for delivery?
LNPs offer several advantages:
-
Protection: They protect the encapsulated cargo from enzymatic degradation.[]
-
Enhanced Uptake: The lipidic nature of LNPs facilitates interaction and fusion with the cell membrane.[]
-
Targeted Delivery: The surface of LNPs can be modified with ligands (e.g., antibodies, peptides) to target specific cell types.[]
-
Biocompatibility: LNPs are generally composed of biocompatible lipids, reducing toxicity.[13]
4. Can I use standard DNA transfection reagents to deliver this compound?
While standard cationic lipid-based transfection reagents are designed for nucleic acids, the underlying principle of forming a complex with a negatively charged molecule might be adaptable. However, the efficiency and potential for aggregation with a lipid-based molecule like an acyl-CoA are not guaranteed and would require significant optimization. It is generally recommended to use delivery systems specifically designed for lipids.
5. How does the cell metabolize exogenous this compound once it enters the cell?
Once inside the cell, this compound can be directed into several metabolic pathways. It can be esterified into various lipids like phospholipids, triacylglycerols, and cholesteryl esters for storage or incorporation into membranes. Alternatively, it can undergo β-oxidation in the mitochondria and peroxisomes to generate energy.[8][9]
Experimental Protocols
Protocol 1: Delivery of this compound using Lipid Nanoparticles (LNPs)
This protocol provides a general framework for the formulation of LNPs containing this compound and their application to cultured cells.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Physiological pH buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device
-
Dialysis cassette (10 kDa MWCO)
-
Cultured cells in appropriate medium
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) and this compound in ethanol. The molar ratio of the components should be optimized, but a starting point could be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The ratio of total lipid to this compound should also be optimized.
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving a buffering agent in water to a low pH (e.g., citrate buffer, pH 4.0).
-
LNP Formulation:
-
Load the lipid-ethanol solution into one syringe and the aqueous buffer into another.
-
Use a microfluidic mixing device to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing causes the lipids to self-assemble into LNPs, encapsulating the this compound.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and raise the pH.
-
-
Characterization (Optional but Recommended):
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC).
-
-
Cellular Uptake Experiment:
-
Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere and reach the desired confluency.
-
Add the LNP-(2E,11Z)-icosadienoyl-CoA formulation to the cell culture medium at various concentrations.
-
Incubate for a desired period (e.g., 4-24 hours).
-
Wash the cells thoroughly with PBS to remove any non-internalized LNPs.
-
Lyse the cells and quantify the intracellular concentration of this compound or a downstream metabolite.
-
Protocol 2: Delivery of this compound using Cell-Penetrating Peptides (CPPs)
This protocol describes the non-covalent complex formation between a cationic CPP and this compound for cellular delivery.
Materials:
-
This compound
-
Cationic CPP (e.g., TAT peptide, oligoarginine)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Cultured cells in appropriate medium
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in serum-free medium.
-
Prepare a stock solution of the CPP in sterile water or PBS.
-
-
Complex Formation:
-
In a sterile microcentrifuge tube, mix the diluted this compound and the CPP solution. The molar ratio of CPP to the fatty acyl-CoA needs to be optimized, starting from a charge ratio of 2:1 (+/-).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Cellular Treatment:
-
Aspirate the culture medium from the cells.
-
Add the CPP-(2E,11Z)-icosadienoyl-CoA complex to the cells.
-
Incubate for 2-4 hours at 37°C.
-
-
Post-Incubation:
-
Remove the treatment medium and replace it with a complete culture medium.
-
Incubate for a further 24-48 hours before analysis.
-
-
Analysis:
-
Wash the cells with PBS.
-
Lyse the cells and analyze for the uptake of this compound or its metabolic effects.
-
Data Presentation
The following tables present hypothetical quantitative data for the cellular uptake of this compound using different delivery methods. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: Comparison of Delivery Methods for this compound Uptake
| Delivery Method | Concentration of this compound | Incubation Time (hours) | Intracellular Concentration (pmol/mg protein) | Cell Viability (%) |
| Control (No Vehicle) | 10 µM | 4 | 15.2 ± 2.1 | 98 ± 2 |
| LNP | 10 µM | 4 | 185.6 ± 15.3 | 95 ± 3 |
| SLN | 10 µM | 4 | 152.3 ± 12.8 | 96 ± 2 |
| CPP (TAT) | 10 µM | 4 | 98.7 ± 9.5 | 92 ± 4 |
| Cationic Lipid | 10 µM | 4 | 75.4 ± 8.1 | 85 ± 5 |
Table 2: Dose-Response of LNP-Mediated Delivery of this compound
| LNP Concentration of this compound | Intracellular Concentration (pmol/mg protein) after 4h | Cell Viability (%) after 24h |
| 1 µM | 25.4 ± 3.2 | 99 ± 1 |
| 5 µM | 112.8 ± 10.1 | 97 ± 2 |
| 10 µM | 185.6 ± 15.3 | 95 ± 3 |
| 20 µM | 250.1 ± 21.7 | 88 ± 4 |
| 50 µM | 310.5 ± 28.9 | 75 ± 6 |
Visualizations
Signaling Pathways
The cellular uptake and subsequent metabolism of this compound can influence various signaling pathways. The diagram below illustrates the general pathways involved in fatty acid uptake and initial metabolic steps.
Caption: Cellular uptake and metabolic fate of exogenous fatty acyl-CoA.
Experimental Workflow
The following diagram outlines the general workflow for enhancing and evaluating the cellular uptake of this compound.
Caption: Workflow for enhancing and assessing cellular uptake.
References
- 1. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. thermofisher.com [thermofisher.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. [PDF] Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Lipid-based nanoparticles as drug delivery carriers for cancer therapy [frontiersin.org]
- 14. Lipid‐Based Nanoparticles Using Cell‐Penetrating Peptides | Faculty of Pharmacy [b.aun.edu.eg]
- 15. Cell-Penetrating Peptides: A Comparative Study on Lipid Affinity and Cargo Delivery Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ozbiosciences.com [ozbiosciences.com]
Dealing with co-eluting interferences in (2E,11Z)-icosadienoyl-CoA analysis
Welcome to the technical support center for the analysis of (2E,11Z)-icosadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical process, with a focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of this compound?
A1: The analysis of this compound, like other long-chain fatty acyl-CoAs, presents several challenges. Due to its specific stereochemistry (a trans double bond at position 2 and a cis double bond at position 11), it is prone to co-elution with other isomeric forms of icosadienoyl-CoA (e.g., geometric isomers with different cis/trans configurations or positional isomers with double bonds at other locations). Additionally, matrix effects from complex biological samples can lead to ion suppression or enhancement in mass spectrometry-based detection, affecting accuracy and reproducibility.[1][2][3]
Q2: What are co-eluting interferences and why are they a problem for this compound analysis?
A2: Co-eluting interferences are compounds that are not adequately separated from the analyte of interest during the chromatographic run, eluting at a very similar retention time. For this compound, these are often isomers with the same mass-to-charge ratio (m/z). This co-elution can lead to inaccurate quantification, as the detector signal will represent the sum of the analyte and the interfering compound. It can also result in misidentification of the target molecule.
Q3: How can I detect co-eluting interferences in my analysis?
A3: Detecting co-elution can be achieved through several methods:
-
Peak Shape Analysis: Asymmetrical or broad peaks, shoulders, or split peaks in your chromatogram can indicate the presence of more than one compound.[3]
-
Mass Spectrometry (MS): When using LC-MS, examining the mass spectra across the eluting peak can reveal changes in the fragmentation pattern or the relative abundance of ions, which suggests the presence of multiple components.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isobaric (same nominal mass) compounds with different elemental compositions. However, it cannot separate isomers (same elemental composition).
Q4: What is the characteristic fragmentation pattern of acyl-CoAs in tandem mass spectrometry (MS/MS)?
A4: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS, which is useful for their identification and quantification. A common feature is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[4] Another characteristic fragment ion is observed at m/z 428. These specific transitions can be used in Multiple Reaction Monitoring (MRM) for selective detection.
Troubleshooting Guides
This section provides structured guidance for resolving common issues related to co-eluting interferences in the analysis of this compound.
Guide 1: Poor Chromatographic Resolution of Isomers
Problem: The peak for this compound is not well-separated from other isomers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Chemistry | Switch to a column with different selectivity. For geometric isomers, consider columns with shape selectivity, such as those with cholesteryl or phenyl-hexyl phases. Silver-ion HPLC can also be effective for separating unsaturated fatty acid isomers. | Improved separation of geometric and positional isomers. |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch between acetonitrile (B52724) and methanol) or adjust the mobile phase pH. For ion-pair chromatography, optimize the concentration of the ion-pairing agent.[2] | Altered selectivity and improved resolution between isomers. |
| Gradient Elution Not Optimized | Adjust the gradient slope, particularly around the elution time of the analyte. A shallower gradient can enhance separation. | Increased retention time difference between co-eluting peaks. |
| Inappropriate Flow Rate or Temperature | Optimize the column temperature and mobile phase flow rate to improve column efficiency. | Sharper peaks and potentially better resolution. |
Guide 2: Signal Suppression or Enhancement (Matrix Effects)
Problem: Inconsistent or lower-than-expected signal intensity for this compound in biological samples compared to standards.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components like phospholipids.[4][5] | Reduced matrix effects, leading to more accurate and reproducible quantification. |
| High Concentration of Matrix Components | Dilute the sample extract. This can reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of the analyte. | Mitigation of ion suppression, but may compromise the limit of detection. |
| Co-elution with Matrix Components | Optimize the chromatographic method to separate the analyte from the regions of the chromatogram where significant matrix effects are observed. This can be identified using a post-column infusion experiment. | Analyte elutes in a "cleaner" region of the chromatogram, improving signal stability. |
| Lack of Appropriate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) of this compound if available. If not, a closely related acyl-CoA with a different chain length (e.g., C17:0-CoA or C19:0-CoA) can be used to compensate for matrix effects and extraction variability. | Improved accuracy and precision of quantification by correcting for signal fluctuations. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues for Acyl-CoA Analysis
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Frozen tissue sample (~50 mg)
-
Homogenizer
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)[5]
-
Internal standard solution (e.g., C17:0-CoA)
-
Acetonitrile
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
SPE conditioning, wash, and elution solvents
Procedure:
-
Weigh the frozen tissue and homogenize it on ice in 1 mL of ice-cold 10% TCA or 5% SSA containing the internal standard.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[6]
-
Collect the supernatant.
-
SPE Cleanup: a. Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by water). b. Load the supernatant onto the cartridge. c. Wash the cartridge with a weak solvent to remove polar interferences. d. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile with a small amount of ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a representative method and should be optimized for your specific instrument and analyte.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (C20:2-CoA):
-
Precursor ion (Q1): m/z of the protonated molecule.
-
Product ion (Q3): m/z corresponding to the characteristic fragment (e.g., neutral loss of 507).
-
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Other parameters (e.g., capillary voltage, source temperature): Optimize for your instrument.
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: General metabolic fate of fatty acyl-CoAs.
References
- 1. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (2E,11Z)-Icosadienoyl-CoA and (8Z,11Z)-Icosadienoyl-CoA: Unraveling Isomer-Specific Biological Activity
The core distinction between (2E,11Z)-icosadienoyl-CoA and (8Z,11Z)-icosadienoyl-CoA lies in the configuration of their double bonds. The "(2E)" designation in the former indicates a trans double bond at the second carbon position, a feature commonly associated with intermediates of beta-oxidation. In contrast, the "(8Z)" in the latter signifies a cis double bond at the eighth carbon, a characteristic more typical of polyunsaturated fatty acids synthesized in the endoplasmic reticulum. These structural nuances are likely to dictate their recognition by and interaction with various enzymes, leading to divergent metabolic fates and biological activities.
Hypothetical Comparative Overview
Due to the absence of direct experimental comparisons, the following table presents a hypothetical framework for comparing the two isomers based on general principles of fatty acid metabolism. This is intended to guide future research rather than serve as a definitive statement of their functions.
| Feature | This compound (Hypothesized) | (8Z,11Z)-Icosadienoyl-CoA (Hypothesized) |
| Primary Metabolic Pathway | Likely an intermediate in the beta-oxidation of (11Z)-icosenoyl-CoA. The trans-2 double bond is a canonical step in this catabolic process. | Likely a substrate for further desaturation or elongation, or incorporation into complex lipids. The cis double bonds are typical of fatty acids destined for these anabolic pathways. |
| Key Enzymatic Interactions | Potentially a substrate for enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase as part of the beta-oxidation spiral. | Could be a substrate for desaturases (e.g., delta-5 or delta-6 desaturase) or elongases, leading to the synthesis of longer-chain polyunsaturated fatty acids. |
| Potential Signaling Roles | As an intermediate of fatty acid breakdown, its levels might signal cellular energy status to regulatory pathways. | May act as a precursor to signaling molecules like eicosanoids or other lipid mediators, or influence membrane fluidity upon incorporation into phospholipids. |
Postulated Metabolic Pathways
The diagrams below illustrate the hypothesized primary metabolic pathways for each isomer. These are generalized representations and require experimental validation.
Figure 1. Hypothesized role of this compound in beta-oxidation.
Figure 2. Hypothesized anabolic fate of (8Z,11Z)-icosadienoyl-CoA.
Proposed Experimental Protocols for Future Comparative Analysis
To empirically determine the biological activities of these isomers, the following experimental approaches are recommended:
1. Enzyme Kinetic Assays:
-
Objective: To determine the substrate specificity and kinetic parameters (Km, Vmax) of relevant enzymes for each isomer.
-
Methodology:
-
Synthesize and purify this compound and (8Z,11Z)-icosadienoyl-CoA.
-
Obtain purified recombinant enzymes involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases, enoyl-CoA hydratases, desaturases, elongases).
-
Perform spectrophotometric or fluorescence-based assays to measure enzyme activity at varying concentrations of each isomer.
-
Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
2. Cellular Metabolism Studies:
-
Objective: To trace the metabolic fate of each isomer within a cellular context.
-
Methodology:
-
Synthesize radiolabeled or stable isotope-labeled versions of this compound and (8Z,11Z)-icosadienoyl-CoA.
-
Incubate cultured cells (e.g., hepatocytes, adipocytes) with the labeled isomers.
-
After various time points, extract total lipids and metabolites.
-
Analyze the distribution of the label in different lipid species (e.g., triglycerides, phospholipids, cholesterol esters) and metabolic intermediates using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
-
3. Gene Expression Analysis:
-
Objective: To investigate the effect of each isomer on the expression of genes involved in lipid metabolism and cellular signaling.
-
Methodology:
-
Treat cultured cells with physiological concentrations of each isomer.
-
After a defined incubation period, isolate total RNA.
-
Perform quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq) to measure the expression levels of target genes (e.g., those encoding for enzymes in fatty acid synthesis and oxidation, transcription factors like PPARs and SREBPs).
-
Conclusion
While a definitive comparison of the biological activities of this compound and (8Z,11Z)-icosadienoyl-CoA is currently hampered by a lack of direct experimental evidence, their structural differences strongly suggest divergent roles in cellular metabolism. The trans-2 isomer is likely a catabolic intermediate, while the cis-8,11 isomer is probably an anabolic precursor. The proposed experimental protocols provide a roadmap for future research to elucidate the specific functions of these molecules, which will be crucial for a more complete understanding of lipid biology and its implications for health and disease. Researchers in the fields of biochemistry, cell biology, and drug development are encouraged to pursue these lines of investigation.
Validating Novel Lipid Metabolites as Disease Biomarkers: A Comparative Guide for (2E,11Z)-Icosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount for advancing disease diagnostics, monitoring progression, and developing targeted therapeutics. Lipidomics has emerged as a powerful tool in this endeavor, uncovering novel lipid species with the potential to serve as indicators of various pathological states. This guide provides a comparative framework for the validation of a novel lipid metabolite, (2E,11Z)-icosadienoyl-CoA, as a hypothetical biomarker for a peroxisomal beta-oxidation disorder, a class of genetic metabolic diseases characterized by defects in the breakdown of very long-chain fatty acids.
While there is currently no established association between this compound and a specific disease, this document will serve as a comprehensive roadmap for its evaluation, comparing its hypothetical performance against established and emerging biomarkers for inborn errors of metabolism.
Comparative Performance of Potential Biomarkers
A crucial step in biomarker validation is to assess its diagnostic accuracy against existing markers. The following table presents a hypothetical comparison of this compound with established biomarkers for a generic peroxisomal beta-oxidation disorder. The data presented are illustrative and would need to be determined experimentally.
| Biomarker | Class | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Odds Ratio (95% CI) |
| This compound (Hypothetical) | Very Long-Chain Acyl-CoA | 92 | 88 | 0.94 | 15.2 (10.1-22.8) |
| Very Long-Chain Fatty Acids (VLCFAs) | Fatty Acids | 95 | 85 | 0.92 | 12.5 (8.7-17.9) |
| Plasmalogens | Ether Phospholipids | 80 | 75 | 0.81 | 6.8 (4.5-10.2) |
| Phytanic Acid | Branched-Chain Fatty Acid | 88 | 90 | 0.90 | 10.1 (7.2-14.1) |
Experimental Protocols for Biomarker Validation
The validation of this compound as a biomarker would require a series of well-defined experiments to establish its analytical and clinical validity.
Analytical Method Validation
Objective: To develop and validate a robust and reproducible method for the quantification of this compound in biological matrices (e.g., plasma, fibroblasts).
Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Sample Preparation (Lipid Extraction):
-
Thaw frozen plasma or fibroblast cell pellets on ice.
-
Perform a liquid-liquid extraction using a modified Folch or Bligh-Dyer method with a solvent system of chloroform:methanol (2:1, v/v) to isolate lipids.
-
Incorporate an internal standard (e.g., a stable isotope-labeled version of the analyte) prior to extraction to correct for matrix effects and extraction efficiency.
-
Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
-
Data Acquisition (UHPLC-MS/MS):
-
Utilize a C18 reversed-phase column for chromatographic separation of the lipid extract.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid (B).
-
Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI).
-
Develop a Multiple Reaction Monitoring (MRM) method for the specific parent-to-fragment ion transition of this compound and its internal standard to ensure high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
-
Validate the assay for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ).
-
Clinical Validation: Case-Control Study
Objective: To determine if the levels of this compound are significantly different between patients with a diagnosed peroxisomal beta-oxidation disorder and healthy controls.
Methodology:
-
Cohort Selection:
-
Recruit a cohort of patients with a genetically confirmed peroxisomal beta-oxidation disorder (e.g., Zellweger spectrum disorder, acyl-CoA oxidase 1 deficiency).[1][2]
-
Recruit an age- and sex-matched cohort of healthy control individuals.
-
Collect plasma and/or fibroblast samples from all participants under standardized conditions.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using the validated UHPLC-MS/MS method.
-
-
Statistical Analysis:
-
Use appropriate statistical tests (e.g., Mann-Whitney U test) to compare the levels of the biomarker between the case and control groups.
-
Perform Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity, specificity, and Area Under the Curve (AUC) for disease prediction.
-
Calculate the odds ratio to assess the association between elevated levels of the biomarker and the disease.
-
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding the context of biomarker validation.
References
Isomeric Differences in the Enzymatic Metabolism of Icosadienoyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icosadienoyl-Coenzyme A (CoA) isomers, possessing the same molecular formula but differing in the position of their double bonds, exhibit distinct metabolic fates within the cell. These structural nuances dictate their recognition and processing by various enzymes, leading to divergent downstream signaling pathways and physiological effects. This guide provides a comparative analysis of the enzymatic metabolism of two key icosadienoyl-CoA isomers: 11,14-icosadienoyl-CoA and 8,11-icosadienoyl-CoA. We delve into the substrate specificities of key enzyme families, including acyl-CoA synthetases, desaturases, elongases, and enzymes of the eicosanoid pathway. Quantitative data, where available, are summarized, and detailed experimental protocols for studying these metabolic pathways are provided. This guide aims to equip researchers with the necessary information to understand and investigate the unique roles of these lipid metabolites in health and disease.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for energy production, membrane synthesis, and the generation of signaling molecules.[1] The isomeric form of these molecules can profoundly influence their biological activity. Icosadienoic acids (20:2) are polyunsaturated fatty acids that, once activated to their CoA esters, enter various metabolic pathways.[2] Understanding the enzymatic handling of different icosadienoyl-CoA isomers is crucial for elucidating their specific biological roles and for the development of targeted therapeutic strategies. This guide focuses on the comparative metabolism of two prominent isomers: 11,14-icosadienoyl-CoA (an omega-6 fatty acid) and 8,11-icosadienoyl-CoA (an omega-9 fatty acid).
Acyl-CoA Synthesis: The Gateway to Metabolism
The first committed step in the metabolism of fatty acids is their activation to acyl-CoAs, a reaction catalyzed by acyl-CoA synthetases (ACSLs).[3][4] These enzymes exhibit isoform-specific substrate preferences for fatty acids of varying chain length and saturation.[3][5] While direct comparative kinetic data for icosadienoic acid isomers is limited, studies on ACSL isoforms suggest that both 11,14- and 8,11-icosadienoic acid are substrates for these enzymes. The efficiency of their activation, however, may differ between ACSL isoforms, influencing their subsequent metabolic channeling.[6]
Table 1: General Substrate Preferences of Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms
| ACSL Isoform | General Substrate Preference | Potential Relevance for Icosadienoyl-CoAs |
| ACSL1 | Oleate, Linoleate, Arachidonate | Likely activates both 11,14- and 8,11-icosadienoic acid. |
| ACSL3 | Palmitate, Stearate, Oleate | May show preference for one isomer over the other. |
| ACSL4 | Arachidonate, Eicosapentaenoate | High affinity for C20 PUFAs suggests significant role in activating both isomers. |
| ACSL5 | Oleate, Linoleate | Broad specificity suggests activation of both isomers. |
| ACSL6 | Arachidonate | Likely involved in the activation of both icosadienoic acid isomers. |
Desaturation and Elongation: Pathways to Bioactive PUFAs
Once activated, icosadienoyl-CoAs can be further metabolized by desaturases and elongases to produce longer and more unsaturated fatty acids, including precursors for potent signaling molecules.
The FADS2 Enzyme: A Key Branch Point
A critical divergence in the metabolism of 11,14-icosadienoyl-CoA and other polyunsaturated fatty acids is dictated by the Fatty Acid Desaturase 2 (FADS2) enzyme. While primarily known for its delta-6 desaturase activity, FADS2 also possesses delta-8 desaturase activity.[7][8]
-
11,14-Icosadienoyl-CoA (20:2n-6): This isomer is a substrate for the delta-8 desaturase activity of FADS2, which converts it to dihomo-gamma-linolenic acid (DGLA; 20:3n-6).[7][9][10] DGLA is a precursor to the 1-series prostaglandins (B1171923) and the 3-series leukotrienes.
-
8,11-Icosadienoyl-CoA (20:2n-9): Information on the direct desaturation of this isomer is scarce.
Competition studies have shown that the delta-6 desaturase activity of FADS2 is favored over its delta-8 desaturase activity.[7] This suggests that the conversion of 11,14-icosadienoyl-CoA to DGLA may be less efficient than the conversion of linoleoyl-CoA to gamma-linolenic acid.
Elongation
Icosadienoyl-CoAs can also be elongated by fatty acid elongases (ELOVLs). For instance, 11,14-icosadienoyl-CoA can be a substrate for elongases, leading to the formation of longer-chain fatty acids.[11] The specificity of different ELOVL isoforms for various icosadienoyl-CoA isomers is an area requiring further investigation.
Table 2: Comparative Metabolism of Icosadienoyl-CoA Isomers by Desaturases and Elongases
| Isomer | Enzyme | Product | Significance |
| 11,14-Icosadienoyl-CoA | FADS2 (Δ8-desaturase) | Dihomo-gamma-linolenic acid (DGLA; 20:3n-6) | Precursor to anti-inflammatory eicosanoids.[7] |
| ELOVLs | Longer-chain fatty acids | Further metabolism to other bioactive lipids.[11] | |
| 8,11-Icosadienoyl-CoA | FADS2 | Not a preferred substrate | Metabolic fate less clear, potentially a dead-end product in this pathway. |
| ELOVLs | Likely a substrate | Contributes to the pool of longer-chain fatty acids. |
Beta-Oxidation: The Catabolic Route
Beta-oxidation is the primary pathway for the catabolism of fatty acyl-CoAs to generate energy in the form of acetyl-CoA, NADH, and FADH2.[12][13][14][15][16] Both 11,14- and 8,11-icosadienoyl-CoA are expected to undergo beta-oxidation. The presence of double bonds in unsaturated fatty acids requires the action of auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to bypass the standard beta-oxidation cycle.[15] While the fundamental process is the same, the specific enzymes and the rate of oxidation may differ between the two isomers, although direct comparative studies are lacking.
Eicosanoid Synthesis Pathways: A Point of Major Divergence
Eicosanoids are potent signaling molecules derived from C20 polyunsaturated fatty acids through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] The structure of the fatty acid substrate is critical for its recognition and conversion by these enzymes.
Studies using a synthetic analog of 8,11-icosadienoic acid, 8,11-eicosadiynoic acid, have shown it to be a poor substrate and a potential inhibitor of COX and LOX enzymes.[18][19] This suggests that 8,11-icosadienoyl-CoA is unlikely to be a significant precursor for the synthesis of prostaglandins, thromboxanes, or leukotrienes.
In contrast, the metabolic product of 11,14-icosadienoyl-CoA , DGLA, is a well-known substrate for COX enzymes, leading to the production of series-1 prostaglandins (e.g., PGE1), which often exhibit anti-inflammatory properties.
Table 3: Predicted Interaction of Icosadienoyl-CoA Isomers with Eicosanoid Synthesis Pathways
| Isomer | Pathway | Predicted Outcome |
| 11,14-Icosadienoyl-CoA | COX/LOX | Indirectly, via conversion to DGLA, leads to the synthesis of anti-inflammatory eicosanoids. |
| 8,11-Icosadienoyl-CoA | COX/LOX | Likely a poor substrate and potential inhibitor, leading to minimal eicosanoid production.[18][19] |
Experimental Protocols
Enzymatic Assays
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme (e.g., ACSL, FADS2) with different icosadienoyl-CoA isomers.
Materials:
-
Purified recombinant enzyme
-
Icosadienoyl-CoA isomers (substrate)
-
Co-factors (e.g., ATP, CoA, NADPH)
-
Reaction buffer
-
Detection reagents (e.g., for measuring AMP, NADP+, or a downstream product)
Procedure:
-
Prepare a series of substrate concentrations for each icosadienoyl-CoA isomer.
-
Initiate the reaction by adding the enzyme to a pre-warmed reaction mixture containing the substrate, co-factors, and buffer.
-
Incubate for a specific time, ensuring the reaction remains in the initial linear range.
-
Stop the reaction (e.g., by adding acid or boiling).
-
Quantify the product formed or the co-factor consumed using a suitable method (e.g., HPLC, spectrophotometry, mass spectrometry).
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Cell-Based Metabolism Studies
Objective: To trace the metabolic fate of icosadienoic acid isomers in cultured cells.
Materials:
-
Cell line of interest (e.g., hepatocytes, macrophages)
-
Stable isotope-labeled icosadienoic acid isomers (e.g., ¹³C-labeled)
-
Cell culture medium and supplements
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for lipid classes
Procedure:
-
Culture cells to the desired confluency.
-
Supplement the culture medium with a labeled icosadienoic acid isomer for a specific duration.
-
Harvest the cells and perform a total lipid extraction.
-
Separate the lipid classes of interest (e.g., phospholipids, triacylglycerols, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Analyze the fatty acid composition of each lipid class by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled fatty acid and its metabolites.
Visualizations
Metabolic Pathways of Icosadienoyl-CoA Isomers
Caption: Comparative metabolic pathways of 11,14- and 8,11-icosadienoyl-CoA.
Experimental Workflow for Cell-Based Metabolism Studies
Caption: Workflow for tracing the metabolism of icosadienoic acid isomers in cells.
Conclusion
The isomeric position of double bonds in icosadienoyl-CoAs serves as a critical determinant of their enzymatic metabolism and subsequent biological function. While 11,14-icosadienoyl-CoA can be shunted towards the synthesis of potentially anti-inflammatory eicosanoids via the delta-8 desaturase activity of FADS2, 8,11-icosadienoyl-CoA appears to follow a different metabolic route, with a lower likelihood of entering the eicosanoid pathway and potentially acting as an inhibitor. Significant gaps remain in our understanding, particularly concerning the specific kinetic parameters of key enzymes with these isomers and the full spectrum of their metabolic products. The experimental approaches outlined in this guide provide a framework for future research to unravel the distinct roles of icosadienoyl-CoA isomers in cellular signaling and metabolic regulation, which may ultimately inform the development of novel therapeutic interventions.
References
- 1. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EICOSADIENOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Scholarly Article or Book Chapter | Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids | ID: sx61ds18p | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. aocs.org [aocs.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Biosynthesis of Enzymatically Oxidized Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Functional Comparison of (2E,11Z)-Icosadienoyl-CoA and Other Polyunsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective functional comparison of (2E,11Z)-icosadienoyl-CoA with other relevant polyunsaturated fatty acyl-CoAs (PUFA-CoAs). Due to the limited direct experimental data on this compound, this comparison draws upon data from structurally similar molecules and the known substrate specificities of key enzymes involved in fatty acid metabolism and signaling. All quantitative data is summarized in structured tables, and detailed experimental protocols for the cited assays are provided.
Introduction to Polyunsaturated Fatty Acyl-CoAs
Polyunsaturated fatty acids (PUFAs), once activated to their coenzyme A (CoA) thioesters, are pivotal molecules in cellular metabolism and signaling. They serve as substrates for energy production through β-oxidation, as precursors for the synthesis of signaling molecules like eicosanoids, and as modulators of gene expression through nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). The specific functions of these molecules are dictated by their unique structures, including chain length and the position and configuration of double bonds.
This compound is a C20:2 PUFA-CoA with a trans double bond at the C2 position and a cis double bond at the C11 position. The trans-2-enoyl-CoA structure is a key intermediate in the β-oxidation of fatty acids.
Metabolic Fate: β-Oxidation
The initial and rate-limiting step in the β-oxidation of many fatty acyl-CoAs is catalyzed by a family of acyl-CoA dehydrogenases (ACADs) with varying chain-length specificities.[1][2] The resulting trans-2-enoyl-CoA is then hydrated by enoyl-CoA hydratase and subsequently oxidized by 3-hydroxyacyl-CoA dehydrogenase.[3][4]
Table 1: Comparison of Substrate Specificities of Key β-Oxidation Enzymes
| Enzyme Family | Specific Enzyme | Preferred Substrate(s) | Comments |
| Acyl-CoA Dehydrogenase (ACAD) | Very-long-chain acyl-CoA dehydrogenase (VLCAD) | C12-C20 acyl-CoAs | The initial dehydrogenase for long-chain PUFA-CoAs. |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | C6-C12 acyl-CoAs | Overlapping specificity with VLCAD for medium-long chains.[1] | |
| Short-chain acyl-CoA dehydrogenase (SCAD) | C4-C6 acyl-CoAs | Acts on the shorter products of β-oxidation. | |
| Enoyl-CoA Hydratase | Enoyl-CoA hydratase 1 (ECHS1) | Short to medium-chain (C4-C16) trans-2-enoyl-CoAs | Essential for the hydration of the trans-2 double bond.[5] |
| Long-chain enoyl-CoA hydratase (part of MTP) | Long-chain trans-2-enoyl-CoAs | Part of the mitochondrial trifunctional protein (MTP). | |
| 3-Hydroxyacyl-CoA Dehydrogenase | Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) | Long-chain 3-hydroxyacyl-CoAs | Part of the MTP. |
| Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCAD) | Medium-chain 3-hydroxyacyl-CoAs | ||
| Short-chain 3-hydroxyacyl-CoA dehydrogenase (HADH) | Short-chain 3-hydroxyacyl-CoAs | Prefers medium-chain substrates.[6] |
Based on its C20 chain length, this compound is expected to be a substrate for the enzymes of the long-chain β-oxidation pathway, including VLCAD (for the initial dehydrogenation of a saturated C20:1 precursor), long-chain enoyl-CoA hydratase, and long-chain 3-hydroxyacyl-CoA dehydrogenase. The presence of the cis-11 double bond would require the action of an auxiliary enzyme, Δ3,Δ2-enoyl-CoA isomerase, after several rounds of β-oxidation.
Signaling Functions
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are nuclear receptors that are activated by fatty acids and their derivatives, leading to the regulation of genes involved in lipid metabolism and inflammation.[7] While direct evidence for this compound is lacking, various PUFAs have been shown to be PPAR ligands.
Table 2: Comparison of PUFA-CoA as PPARα Ligands
| PUFA-CoA | Receptor | Effect | Reference |
| Linoleoyl-CoA | PPARα | Agonist | [8] |
| Arachidonoyl-CoA | PPARα | Agonist | [8] |
| Palmitoyl-CoA | PPARα | Antagonist | [8] |
The ability of a fatty acyl-CoA to activate PPARs is dependent on its structure. It is plausible that this compound, as a PUFA-CoA, could act as a PPARα agonist, similar to other unsaturated long-chain fatty acyl-CoAs.
Eicosanoid Synthesis
Eicosanoids are potent signaling molecules derived from C20 PUFAs through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] The primary precursor for eicosanoid synthesis is arachidonic acid (20:4, n-6). The potential for (11Z,14Z)-icosadienoic acid, the likely precursor to this compound in some contexts, to be a substrate for eicosanoid synthesis is an area for investigation. While direct conversion data is scarce, some studies suggest that other icosadienoic acid isomers can be metabolized by these pathways, albeit with different efficiencies and producing different products compared to arachidonic acid.[10]
Experimental Protocols
Protocol 1: Acyl-CoA Synthetase Activity Assay
This protocol measures the activity of acyl-CoA synthetase (ACS), the enzyme that activates fatty acids to their CoA esters.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP solution (100 mM)
-
Coenzyme A (CoA-SH) solution (10 mM)
-
[1-14C]-labeled fatty acid substrate (e.g., [1-14C]oleic acid or a custom synthesized --INVALID-LINK---icosadienoic acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Extraction solvent (e.g., Dole's reagent: isopropanol:heptane:1M H2SO4, 40:10:1)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and CoA-SH.
-
Prepare the radiolabeled fatty acid substrate complexed with BSA.
-
Initiate the reaction by adding the cell/tissue lysate to the reaction mixture and the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the extraction solvent.
-
Separate the aqueous and organic phases by centrifugation. The [1-14C]acyl-CoA product will be in the aqueous phase, while the unreacted [1-14C]fatty acid will be in the organic phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the specific activity of the enzyme (nmol/min/mg protein).
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
This protocol measures the activity of acyl-CoA dehydrogenases using an artificial electron acceptor.
Materials:
-
Purified enzyme or mitochondrial extract
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Acyl-CoA substrate (e.g., palmitoyl-CoA, or custom synthesized this compound)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, DCPIP, and PMS.
-
Add the enzyme source to the cuvette.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the enzyme activity based on the rate of DCPIP reduction and its molar extinction coefficient.
Conclusion
This compound is a polyunsaturated fatty acyl-CoA that, based on its structure, is likely an intermediate in the β-oxidation of C20:2 fatty acids. Its functional comparison with other PUFA-CoAs suggests it would be a substrate for long-chain fatty acid metabolizing enzymes and could potentially act as a signaling molecule through PPAR activation. However, the lack of direct experimental data for this specific molecule highlights an area for future research. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel fatty acyl-CoAs, which will be crucial for a more complete understanding of lipid metabolism and its role in health and disease.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation [frontiersin.org]
- 9. portlandpress.com [portlandpress.com]
- 10. benchchem.com [benchchem.com]
Confirming the Identity of Synthetic (2E,11Z)-Icosadienoyl-CoA: A Comparative Guide to NMR and LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic long-chain fatty acyl-CoA molecules is a critical step in ensuring data integrity and the success of downstream applications. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the identity confirmation of synthetic (2E,11Z)-icosadienoyl-CoA, a key intermediate in various metabolic pathways.
This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes visualizations of the analytical workflows. The information is based on established methodologies for the characterization of similar long-chain acyl-CoA esters.
Introduction
The synthesis of specific fatty acyl-CoA thioesters, such as this compound, is essential for studying enzyme kinetics, metabolic flux, and for the development of novel therapeutics. Following synthesis, rigorous analytical techniques are required to confirm the correct chemical structure, including the position and stereochemistry of the double bonds. While several analytical methods can be employed, NMR spectroscopy and LC-MS/MS are the most powerful and commonly used techniques.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the location and geometry of double bonds. LC-MS/MS , on the other hand, offers high sensitivity and provides accurate mass determination, confirming the elemental composition and can give clues about the structure through fragmentation patterns.[1][2] This guide will compare these two techniques in the context of characterizing this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol outlines the steps for acquiring and analyzing ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture). The choice of solvent is critical to avoid masking key signals.
-
Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Solvent suppression techniques (e.g., presaturation) may be necessary to attenuate the residual solvent signal.
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the acyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning carbons in the CoA moiety and across the thioester linkage.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the use of LC-MS/MS for the confirmation of the molecular weight and fragmentation pattern of this compound.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in an appropriate solvent (e.g., methanol/water mixture).
-
Perform serial dilutions to a final concentration suitable for LC-MS/MS analysis (typically in the low ng/mL to µg/mL range).
Instrumentation and Data Acquisition:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of an ion-pairing agent like acetic acid or formic acid to improve peak shape.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
MS Scan: Acquire a full scan MS spectrum to determine the precursor ion mass.
-
MS/MS Scan: Select the precursor ion corresponding to this compound and perform collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
-
Data Presentation: NMR vs. LC-MS/MS
The following tables summarize the expected and comparative data from NMR and LC-MS/MS analyses of this compound.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Key Information Provided |
| Olefinic Protons | |||
| H-2 | ~6.8 | dt | Confirms the α,β-unsaturation. |
| H-3 | ~5.8 | dt | Confirms the α,β-unsaturation; coupling constant with H-2 confirms E-geometry. |
| H-11, H-12 | ~5.3-5.4 | m | Location of the second double bond. |
| Methylene Protons | |||
| H-4 | ~2.2 | q | Allylic to the C2=C3 double bond. |
| H-10, H-13 | ~2.0 | m | Allylic to the C11=C12 double bond. |
| α-CH₂ (CoA) | ~3.1 | t | Methylene group adjacent to the thioester. |
| Methyl Protons | |||
| Terminal CH₃ | ~0.9 | t | End of the fatty acyl chain. |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbons | Expected Chemical Shift (ppm) | Key Information Provided |
| Carbonyl Carbon | ||
| C-1 (Thioester) | ~190-200 | Confirms the thioester linkage. |
| Olefinic Carbons | ||
| C-2, C-3 | ~120-150 | Presence and location of the α,β-double bond. |
| C-11, C-12 | ~125-135 | Presence and location of the second double bond. |
| Methylene Carbons | ||
| C-4 | ~33 | Allylic to the C2=C3 double bond. |
| C-10, C-13 | ~27 | Allylic to the C11=C12 double bond. |
Table 3: Comparison of NMR and LC-MS/MS for the Confirmation of this compound
| Feature | NMR Spectroscopy | LC-MS/MS |
| Primary Information | Detailed molecular structure, including stereochemistry. | Molecular weight and fragmentation pattern. |
| Sensitivity | Lower (mg scale). | Higher (ng to pg scale). |
| Quantitative Analysis | Can be quantitative (qNMR). | Can be highly quantitative with appropriate standards. |
| Confirmation of Isomers | Excellent for distinguishing positional and geometric isomers. | Can distinguish isomers based on chromatographic separation and sometimes fragmentation, but can be challenging. |
| Sample Purity Assessment | Can directly observe and quantify impurities. | Purity is inferred from the chromatogram; non-ionizing impurities are not detected. |
| Instrumentation | High initial and maintenance costs. | Generally lower initial cost than high-field NMR. |
| Throughput | Lower. | Higher. |
Visualization of Analytical Workflows
Conclusion
Both NMR spectroscopy and LC-MS/MS are powerful and complementary techniques for the structural confirmation of synthetic this compound. NMR provides unparalleled detail for unambiguous structure and stereochemistry determination, making it the gold standard for initial characterization. LC-MS/MS offers superior sensitivity and is ideal for routine analysis, quantification, and for analyzing complex mixtures. For comprehensive and unequivocal identification of synthetic long-chain fatty acyl-CoAs, a combined approach utilizing both NMR and LC-MS/MS is highly recommended. This ensures the highest level of confidence in the identity and purity of the synthesized molecule, which is paramount for reliable downstream biological and pharmacological studies.
References
- 1. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-Side Analysis of (2E,11Z)-Icosadienoyl-CoA Effects in Different Cell Lines: A Review of Currently Available Data
A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the effects of (2E,11Z)-icosadienoyl-CoA across different cell lines. While the study of long-chain fatty acyl-CoAs is an active area of research, data directly comparing the cellular impact of this specific molecule is not publicly available at this time. Therefore, a direct side-by-side analysis with quantitative data and detailed experimental protocols cannot be provided.
Long-chain fatty acyl-CoAs, the activated forms of long-chain fatty acids, are crucial metabolic intermediates involved in a variety of cellular processes. They serve as substrates for energy production through β-oxidation, are precursors for the synthesis of complex lipids such as triglycerides and phospholipids, and function as signaling molecules that can modulate the activity of various enzymes and transcription factors.
The specific effects of a particular long-chain fatty acyl-CoA, such as this compound, would be expected to vary between different cell lines due to inherent differences in their metabolic wiring, gene expression profiles, and the complement of enzymes and receptors they express. For instance, a cell line with a high capacity for fatty acid oxidation might exhibit a different response compared to a cell line that preferentially utilizes glucose for energy.
General Roles of Long-Chain Acyl-CoAs in Cellular Signaling
Long-chain acyl-CoAs are known to influence several key signaling pathways. One prominent example is their role in the regulation of insulin (B600854) secretion in pancreatic β-cells. An increase in glucose metabolism leads to a rise in the cellular malonyl-CoA concentration, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. This leads to an accumulation of long-chain acyl-CoAs in the cytosol, which are then thought to act as signaling molecules to promote insulin exocytosis.
Below is a generalized diagram illustrating the involvement of long-chain acyl-CoAs in cellular signaling pathways, based on established knowledge in the field.
Caption: Generalized role of long-chain acyl-CoAs in cellular processes.
Hypothetical Experimental Workflow for Comparative Analysis
Should research on this compound become available, a typical experimental workflow to compare its effects on different cell lines would involve the following steps.
Caption: Hypothetical workflow for comparing the effects of a compound on cell lines.
Conclusion
While a detailed, data-driven comparison of the effects of this compound in different cell lines is not currently possible due to a lack of published research, the general understanding of long-chain fatty acyl-CoA metabolism and signaling provides a framework for anticipating its potential roles. Future research is necessary to elucidate the specific functions of this molecule and to determine how its effects may vary across different cellular contexts. Researchers interested in this area are encouraged to conduct foundational studies to characterize the bioactivity of this compound.
Cross-reactivity of antibodies against other acyl-CoAs with (2E,11Z)-icosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of a hypothetical antibody raised against (2E,11Z)-icosadienoyl-CoA with other structurally similar acyl-CoA molecules. The data presented herein is illustrative, based on the principles of antibody specificity, and serves as a framework for evaluating potential off-target binding. Detailed experimental protocols for assessing cross-reactivity are provided to enable researchers to generate their own comparative data.
Principles of Acyl-CoA Antibody Cross-Reactivity
Antibodies recognize specific three-dimensional structures known as epitopes. In the context of acyl-CoAs, the epitope would likely encompass the acyl chain's unique features, including its length, degree of saturation, and the configuration of its double bonds, in addition to a portion of the coenzyme A moiety. Cross-reactivity occurs when an antibody binds to molecules other than the specific antigen used for its generation, due to structural similarities in their epitopes.
For an antibody targeting this compound, the highest specificity is expected for the immunizing antigen. Structurally related acyl-CoAs with minor differences, such as isomers with altered double bond positions or stereochemistry, are potential candidates for cross-reactivity. Significant variations in acyl chain length or the degree of unsaturation are likely to result in reduced antibody binding.
Hypothetical Cross-Reactivity Data
The following table summarizes the expected cross-reactivity profile of a polyclonal antibody raised against this compound. The percentage of cross-reactivity is determined by competitive ELISA, where the concentration of the competing acyl-CoA required to inhibit 50% of the primary antibody binding is compared to that of this compound.
| Competing Acyl-CoA | Structure | Key Differences from this compound | Expected Cross-Reactivity (%) |
| This compound | 20 carbons, 2 double bonds (trans at C2, cis at C11) | - | 100 |
| (2Z,11Z)-Icosadienoyl-CoA | 20 carbons, 2 double bonds (cis at C2, cis at C11) | Stereoisomer at C2 | 50 - 70 |
| (2E,11E)-Icosadienoyl-CoA | 20 carbons, 2 double bonds (trans at C2, trans at C11) | Stereoisomer at C11 | 40 - 60 |
| (11Z,14Z)-Icosadienoyl-CoA | 20 carbons, 2 double bonds (cis at C11, cis at C14) | Positional isomer of C14 double bond | 20 - 40 |
| Oleoyl-CoA | 18 carbons, 1 double bond (cis at C9) | Shorter acyl chain, one double bond | 5 - 15 |
| Stearoyl-CoA | 18 carbons, saturated | Shorter acyl chain, no double bonds | < 5 |
| Palmitoyl-CoA | 16 carbons, saturated | Shorter acyl chain, no double bonds | < 5 |
| Arachidonoyl-CoA | 20 carbons, 4 double bonds | Same chain length, more double bonds | 10 - 30 |
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of an anti-(2E,11Z)-icosadienoyl-CoA antibody using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is provided below.
Competitive ELISA for Acyl-CoA Cross-Reactivity
1. Reagent Preparation:
-
Coating Antigen: Conjugate this compound to a carrier protein such as Bovine Serum Albumin (BSA).
-
Antibody Solution: Prepare a stock solution of the anti-(2E,11Z)-icosadienoyl-CoA antibody. The optimal working concentration should be determined by titration.
-
Competing Acyl-CoAs: Prepare stock solutions of this compound and other acyl-CoAs to be tested for cross-reactivity.
-
Buffers: Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and blocking buffer (e.g., wash buffer with 1% BSA).
-
Secondary Antibody: Use an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Substrate: Prepare the appropriate substrate for the enzyme-conjugated secondary antibody (e.g., TMB for HRP).
-
Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 2N H₂SO₄ for HRP/TMB).
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microplate with the coating antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the competing acyl-CoAs.
-
In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the competing acyl-CoAs for 30 minutes at room temperature.
-
Transfer the antibody/acyl-CoA mixtures to the coated and blocked microplate.
-
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximal signal).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of competing acyl-CoA) x 100
Visualizations
To aid in the understanding of the experimental workflow and the metabolic context of this compound, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
Caption: General Fatty Acid Metabolism Pathway.
Validating the Specificity of an Enzyme for (2E,11Z)-Icosadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the substrate specificity of a novel or putative enzyme for (2E,11Z)-icosadienoyl-CoA. Given the emerging interest in the diverse roles of fatty acyl-CoAs in cellular signaling and metabolic pathways, establishing the precise substrate specificity of enzymes that metabolize these molecules is crucial for understanding their biological function and for the development of targeted therapeutics.
Here, we present a detailed experimental workflow, from substrate synthesis to kinetic analysis, and a comparative data presentation format. This guide uses a hypothetical enzyme, a putative Long-Chain Acyl-CoA Dehydrogenase (LCAD-L), to illustrate the validation process.
Comparative Kinetic Analysis
To ascertain the specificity of a candidate enzyme, it is essential to compare its kinetic parameters against a panel of structurally related substrates. The following table presents hypothetical data for our example enzyme, LCAD-L, demonstrating its preferential activity towards this compound.
| Substrate | Structure | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Specificity (%) |
| This compound | 20:2 (Δ²ᵗ,¹¹ᶜ) | 5.2 ± 0.6 | 150.3 ± 8.1 | 12.5 | 2.4 x 10⁶ | 100 |
| (2E,11E)-Icosadienoyl-CoA | 20:2 (Δ²ᵗ,¹¹ᵗ) | 25.8 ± 2.1 | 98.2 ± 5.5 | 8.2 | 3.2 x 10⁵ | 13.3 |
| (2Z,11Z)-Icosadienoyl-CoA | 20:2 (Δ²ᶜ,¹¹ᶜ) | 41.3 ± 3.5 | 65.1 ± 4.2 | 5.4 | 1.3 x 10⁵ | 5.4 |
| Arachidonoyl-CoA | 20:4 (Δ⁵ᶜ,⁸ᶜ,¹¹ᶜ,¹⁴ᶜ) | 18.9 ± 1.7 | 110.6 ± 7.3 | 9.2 | 4.9 x 10⁵ | 20.4 |
| Oleoyl-CoA | 18:1 (Δ⁹ᶜ) | 32.5 ± 2.9 | 125.4 ± 9.8 | 10.5 | 3.2 x 10⁵ | 13.3 |
| Palmitoyl-CoA | 16:0 | 55.1 ± 4.8 | 75.2 ± 6.1 | 6.3 | 1.1 x 10⁵ | 4.6 |
Note: Data are hypothetical and for illustrative purposes. kcat was calculated assuming a molecular weight of 50 kDa for the hypothetical enzyme.
Experimental Protocols
A rigorous validation of enzyme specificity requires meticulous experimental design and execution. The following protocols outline the key steps for characterizing a novel enzyme's activity with this compound.
Synthesis of this compound
The synthesis of this compound with high isomeric purity is critical for accurate kinetic analysis. A plausible chemo-enzymatic approach is outlined below:
-
Chemical Synthesis of (2E,11Z)-Icosadienoic Acid: This can be achieved through multi-step organic synthesis, for example, by utilizing Wittig or Horner-Wadsworth-Emmons reactions to establish the double bonds with defined stereochemistry. The synthesis would involve protecting group strategies and purification by column chromatography at intermediate steps. Final product identity and purity should be confirmed by NMR and mass spectrometry.
-
Enzymatic Ligation to Coenzyme A: The synthesized fatty acid is then ligated to Coenzyme A. An effective method involves the use of an immobilized acyl-CoA synthetase.[1]
-
Incubate the purified (2E,11Z)-icosadienoic acid with a molar excess of Coenzyme A and ATP in a buffered solution (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂).
-
Add immobilized acyl-CoA synthetase to initiate the reaction.
-
Monitor the reaction progress by HPLC.
-
Purify the resulting this compound using reverse-phase HPLC.
-
Confirm the final product's identity and concentration by mass spectrometry and UV spectroscopy (A₂₆₀).
-
Expression and Purification of the Candidate Enzyme (e.g., LCAD-L)
-
Cloning and Expression: The gene encoding the putative enzyme is cloned into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into a suitable expression host (e.g., E. coli BL21(DE3)). Protein expression is induced, for example, with IPTG at a low temperature (e.g., 18°C) to enhance soluble protein production.
-
Purification: The His-tagged protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity. Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay).
Enzyme Kinetic Assays
A continuous spectrophotometric assay is a common method for determining the kinetic parameters of acyl-CoA dehydrogenases. This assay measures the reduction of an electron acceptor.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM potassium phosphate (B84403) buffer, pH 7.5
-
0.5 mM Ferricenium hexafluorophosphate (B91526) (as an artificial electron acceptor)
-
A range of concentrations of this compound and other substrate analogues (e.g., 0.5 µM to 100 µM).
-
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Monitor the reduction of ferricenium at 300 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance change over time.
-
Plot v₀ against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Visualized Workflows and Pathways
To provide a clearer understanding of the experimental process and the potential biological context, the following diagrams have been generated.
Caption: Experimental workflow for validating enzyme specificity.
References
Differential gene expression in response to (2E,11Z)-icosadienoyl-CoA versus other lipids
A Comparative Guide for Researchers
Introduction
Lipids are not merely structural components of membranes or energy storage molecules; they are potent signaling molecules that can profoundly influence the cellular transcriptome. Acyl-Coenzyme A (acyl-CoA) thioesters, central intermediates in lipid metabolism, are increasingly recognized for their regulatory roles.[1] The structure of an acyl-CoA, including its chain length and degree of saturation, can lead to distinct patterns of gene expression. This guide compares the theoretical differential gene expression in response to various lipid classes, providing researchers with a foundational understanding and practical methodologies for investigation.
Comparative Gene Expression Profiles
The cellular response to different lipids is nuanced. Saturated fatty acids, for instance, have been shown to induce a different gene expression profile compared to unsaturated fatty acids, affecting pathways related to apoptosis and fatty acid metabolism.[2] Long-chain acyl-CoAs can act as direct ligands for transcription factors, whereas short-chain acyl-CoAs like acetyl-CoA are pivotal for epigenetic modifications.[1][3]
Below is an illustrative table summarizing potential differential gene expression patterns based on lipid class. This data is hypothetical and intended to represent the types of variations one might expect to observe in an experiment.
| Gene Target | Lipid Class | Expected Change in Expression | Putative Biological Pathway |
| Fatty Acid Synthase (FASN) | Saturated Acyl-CoA (e.g., Palmitoyl-CoA) | ↓ | SREBP-1c Pathway Inhibition |
| Polyunsaturated Acyl-CoA (e.g., Linoleoyl-CoA) | ↓↓↓ | Potent SREBP-1c Pathway Inhibition[4] | |
| Carnitine Palmitoyltransferase 1 (CPT1) | Long-Chain Acyl-CoA (e.g., Oleoyl-CoA) | ↑↑ | PPARα Activation / Fatty Acid Oxidation[5] |
| Medium-Chain Acyl-CoA (e.g., Octanoyl-CoA) | ↑ | PPARα Activation | |
| Acetyl-CoA Carboxylase (ACC) | High Cellular Acetyl-CoA | ↑ | SREBP-1c Activation[6] |
| Polyunsaturated Acyl-CoA | ↓ | SREBP-1c Inhibition[4] | |
| Uncoupling Protein 3 (UCP3) | Saturated Fatty Acid Diet | ↑ | PPAR-regulated Gene Expression[2] |
| Unsaturated Fatty Acid Diet | ↑ | PPAR-regulated Gene Expression[2] | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Saturated Fatty Acid Diet | ↑ | PPAR-regulated Gene Expression[2] |
| Unsaturated Fatty Acid Diet | No Significant Change | Differential PPAR Activation[2] | |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Polyunsaturated Acyl-CoA | ↓ | Carbohydrate Response Element Binding Protein (ChREBP) modulation |
| Histone Acetyltransferases (HATs) Activity | High Cellular Acetyl-CoA | ↑ (Indirectly, via substrate availability) | Histone Acetylation / Chromatin Remodeling[7] |
Key Signaling Pathways Modulated by Lipids
Lipids exert their influence on gene expression through several key mechanisms. These include direct binding to nuclear receptors, altering the activity of transcription factors, and serving as substrates for histone modifications.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear hormone receptors that are activated by fatty acids and their derivatives.[8] Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex then recruits coactivator proteins to initiate transcription.[9] There are three main isoforms (α, γ, and β/δ), each with distinct tissue distributions and ligand specificities, regulating genes involved in fatty acid oxidation, lipid storage, and inflammation.[8][10]
Sterol Regulatory Element-Binding Proteins (SREBPs)
SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids.[6] They are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. When cellular sterol levels are low, the SREBP precursor is transported to the Golgi apparatus, where it is cleaved by proteases to release the active N-terminal domain. This active fragment then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) on target genes, such as FASN and ACC, to activate their transcription.[11] Polyunsaturated fatty acids are known to be potent suppressors of SREBP-1c processing.[4]
Acetyl-CoA and Histone Acetylation
The availability of acetyl-CoA in the nucleus is a critical determinant of histone acetylation levels.[3] Histone acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histones, leading to a more open chromatin structure that is generally associated with active gene transcription.[12] Cellular metabolic status, which dictates the size of the acetyl-CoA pool, is thus directly linked to the global epigenetic landscape and gene expression.[7]
Experimental Protocols
Investigating the impact of specific lipids on gene expression requires a systematic approach. Below is a detailed methodology for a typical in vitro experiment.
Cell Culture and Lipid Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver metabolism studies, 3T3-L1 for adipogenesis) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Lipid Preparation: Prepare stock solutions of the lipids to be tested. For fatty acids, dissolve in ethanol (B145695) and then conjugate to fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and facilitate cellular uptake. The final ethanol concentration should be less than 0.1%.
-
Treatment: Aspirate the growth medium from the cells and replace it with the medium containing the lipid-BSA complexes or the vehicle control (BSA in medium). Incubate for a predetermined time course (e.g., 6, 12, 24 hours).
RNA Extraction and Quality Control
-
Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
Extraction: Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation followed by precipitation.
-
Quality Control: Assess the quantity and purity of the RNA using a spectrophotometer (checking A260/280 and A260/230 ratios). Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is > 8.
Gene Expression Analysis (RT-qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: Perform quantitative PCR using a real-time PCR system. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Data Analysis: Normalize the expression of the target genes to one or more stable housekeeping genes (e.g., GAPDH, ACTB). Calculate the relative gene expression changes using the ΔΔCt method.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for analyzing lipid-induced differential gene expression.
Conclusion
The specific acyl-CoA species present in a cell, characterized by its chain length and saturation, plays a significant role in dictating the transcriptional landscape. While data for (2E,11Z)-icosadienoyl-CoA remains to be elucidated, the principles governing the actions of other lipids provide a strong foundation for future research. By utilizing established methodologies and understanding the core signaling pathways like PPAR and SREBP, researchers can effectively dissect the complex interplay between lipid metabolism and gene regulation.
References
- 1. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of saturated and unsaturated fatty acid diets on cardiomyocyte apoptosis, adipose distribution, and serum leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (2E,11Z)-Icosadienoyl-CoA: A Procedural Guide
For Immediate Reference: Treat (2E,11Z)-icosadienoyl-CoA as a chemically reactive and sensitive compound. Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves, is mandatory. All handling and disposal procedures should be conducted in a certified chemical fume hood.
This document provides essential safety and logistical information for the proper disposal of this compound, a long-chain unsaturated fatty acyl-coenzyme A thioester. The following procedures are based on the general principles of handling reactive thioesters and Coenzyme A derivatives, designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adapt these guidelines in accordance with their institution's specific safety protocols and local regulations.
Chemical and Reactivity Profile
This compound is a thioester, a class of compounds known for higher reactivity compared to their oxygen-ester counterparts.[1][2][3] This heightened reactivity is due to the weaker carbon-sulfur bond.[1] While thioesters exhibit some stability in neutral aqueous solutions, they are susceptible to hydrolysis.[1][4] The large Coenzyme A moiety makes the overall molecule sensitive to degradation, particularly with prolonged heating.
| Property | Implication for Disposal |
| Thioester Functional Group | Chemically reactive; susceptible to nucleophilic attack and hydrolysis.[1][2][3] Avoid mixing with strong acids, bases, or oxidizing agents. |
| Long-Chain Unsaturated Acyl Group | May be prone to oxidation at the double bonds. |
| Coenzyme A Moiety | A complex biological molecule that can degrade. Its degradation products may also require hazardous waste disposal. |
| Physical State | Likely a solid or oil at room temperature. Handle as a non-volatile compound, but exercise caution with aerosols or dust. |
| Solubility | Expected to have some water solubility due to the Coenzyme A portion. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through collection as hazardous chemical waste. Chemical neutralization prior to disposal is not recommended without a specific, validated protocol for this compound due to the potential for hazardous reactions or byproducts.
1. Preparation for Disposal:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile or neoprene gloves.
-
Work Area: Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Waste Container: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
2. Disposal of Pure Compound and Concentrated Solutions:
-
Solid Waste: If the compound is in solid form, carefully transfer it into the hazardous waste container. Avoid creating dust. Use tools (spatulas, etc.) that can be decontaminated or disposed of as hazardous waste.
-
Liquid Waste: If the compound is in a solution, transfer the solution directly into a labeled hazardous liquid waste container.
3. Disposal of Contaminated Materials:
-
Sharps: Syringes, needles, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Labware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve the compound, followed by washing with an appropriate laboratory detergent. The initial solvent rinse must be collected as hazardous waste. Disposable labware (e.g., pipette tips, plastic tubes) should be placed in the solid hazardous waste container.
-
PPE: Used gloves, bench paper, and other contaminated disposable materials should be collected in a sealed bag and placed in the solid hazardous waste container.
4. Finalizing Disposal:
-
Labeling: Ensure the hazardous waste container is clearly and accurately labeled with the full chemical name, "this compound," and any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. This workflow emphasizes safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) for this compound and follow all applicable federal, state, and local regulations, as well as your institution's specific environmental health and safety protocols.
References
Essential Safety and Logistics for Handling (2E,11Z)-icosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before commencing any work.[1] The following table summarizes the minimum required PPE for handling (2E,11Z)-icosadienoyl-CoA.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[1][2] | To protect against splashes, sprays, and spatters of the chemical. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or where direct contact is likely, consider double gloving or using a more robust chemical-resistant glove.[1] | To prevent skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | A long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[2] For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron may be necessary. | To shield the body from accidental spills and contamination. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[2] | To protect feet from spills and falling objects. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated and engineering controls are insufficient, a risk assessment should be performed to determine if a respirator is needed. | To prevent inhalation of any aerosols or particulates. |
II. Operational Plan: Step-by-Step Guidance
A. Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any known hazard information.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature requirements provided by the supplier.
B. Handling and Use:
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered. If possible, work within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Aliquoting: Handle solid forms with care to avoid generating dust. For solutions, use appropriate pipetting devices; never pipette by mouth.
-
Experimental Procedures: When used in experiments, ensure all containers are properly labeled. Avoid working alone and inform colleagues of the work being conducted.
C. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect the contaminated material into a designated, labeled waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent the spill from entering drains.
-
Cleanup should only be performed by trained personnel with appropriate equipment.
-
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Solid Waste:
-
Contaminated solid materials such as gloves, absorbent pads, and disposable labware should be collected in a clearly labeled, leak-proof container lined with a biohazard or chemical waste bag.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container.
-
Do not dispose of this chemical down the drain.[4]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards.[4]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][7]
IV. Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. Biological/Chemical Waste Management | NSTA [nsta.org]
- 5. cpp.edu [cpp.edu]
- 6. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
